Ethyl 4-chloropyrimidine-5-carboxylate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 4-chloropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJAMMCCAZZXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506817 | |
| Record name | Ethyl 4-chloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41103-17-7 | |
| Record name | Ethyl 4-chloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-chloropyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-chloropyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, including experimental protocols for the preparation of the precursor and the final product, and presents a summary of its key analytical characterization data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₂ | PubChem |
| Molecular Weight | 186.59 g/mol | PubChem |
| CAS Number | 41103-17-7 | PubChem |
| Appearance | Expected to be a solid | - |
| IUPAC Name | This compound | PubChem |
Synthesis
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, Ethyl 4-hydroxypyrimidine-5-carboxylate, followed by a chlorination reaction to yield the final product.
Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate
A common and efficient method for the synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate involves the condensation of diethyl ethoxymethylenemalonate with formamidine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add formamidine hydrochloride and stir the mixture for 30 minutes at room temperature. Subsequently, add diethyl ethoxymethylenemalonate dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute hydrochloric acid) to precipitate the product. Filter the solid, wash it with cold ethanol and then water, and dry it under vacuum to obtain Ethyl 4-hydroxypyrimidine-5-carboxylate. Further purification can be achieved by recrystallization from ethanol.
Synthesis of this compound
The chlorination of Ethyl 4-hydroxypyrimidine-5-carboxylate is a crucial step to introduce the reactive chloro group. This can be achieved using phosphorus oxychloride (POCl₃), with or without a co-reagent like phosphorus pentachloride (PCl₅). Two alternative protocols are provided below.
Protocol A: Chlorination using excess Phosphorus Oxychloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride guard tube.
-
Addition of Reactants: To the flask, add Ethyl 4-hydroxypyrimidine-5-carboxylate and an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (around 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate out. Filter the solid, wash it thoroughly with cold water until the washings are neutral, and then dry it under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Protocol B: Solvent-Free Chlorination using Equimolar Phosphorus Oxychloride
This method offers a more environmentally friendly approach by avoiding the use of excess POCl₃ and solvents.
-
Reaction Setup: In a sealable pressure tube or a heavy-walled glass reactor, place Ethyl 4-hydroxypyrimidine-5-carboxylate.
-
Addition of Reactants: Add one equivalent of phosphorus oxychloride (POCl₃) and one equivalent of a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine) to the reactor.
-
Reaction Conditions: Seal the reactor and heat it to 120-140 °C for 2-3 hours with stirring.
-
Work-up and Purification: After cooling the reactor to room temperature, carefully open it in a fume hood. Add dichloromethane (DCM) to the residue and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Synthesis Workflow Diagram:
Caption: Synthetic pathway of this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~9.1 | s, 1H (pyrimidine H-2) |
| ~8.9 | s, 1H (pyrimidine H-6) |
| ~4.4 | q, 2H (-OCH₂CH₃) |
| ~1.4 | t, 3H (-OCH₂CH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1570-1450 | C=N and C=C stretch (pyrimidine ring) |
| ~1250 | C-O stretch (ester) |
| ~800-700 | C-Cl stretch |
Mass Spectrometry (MS)
| m/z (Mass-to-charge ratio) | Assignment |
| 186/188 | [M]⁺, [M+2]⁺ (presence of Chlorine isotope) |
| 141/143 | [M - OEt]⁺ |
| 113/115 | [M - COOEt]⁺ |
Logical Relationship of Characterization Techniques:
Caption: Interrelation of analytical techniques for compound characterization.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the described procedures to their specific laboratory conditions.
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 4-chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloropyrimidine-5-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, characterized by a reactive chlorine atom and an ester functional group on the pyrimidine core, render it a versatile synthon for the elaboration of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its application as a precursor to potent kinase inhibitors and other biologically active compounds. The strategic importance of this molecule lies in its utility for generating libraries of compounds for high-throughput screening and lead optimization in drug development pipelines.
Physicochemical Properties
The fundamental physicochemical properties of this compound (CAS Number: 41103-17-7) are summarized in the tables below. These parameters are crucial for its handling, reaction setup, and analytical characterization.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Appearance | Light yellow clear liquid or solid | [2] |
| Boiling Point | 278.2 °C at 760 mmHg | [3] |
Table 2: Spectroscopic and Other Properties
| Property | Value | Reference(s) |
| InChI | InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3 | [1] |
| InChIKey | AZJAMMCCAZZXIK-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C1=CN=CN=C1Cl | [1] |
| Purity | ≥ 95% | [2] |
Synthesis and Reactivity
This compound is a key intermediate that can be synthesized through various routes, often involving the chlorination of a corresponding hydroxypyrimidine precursor. A general synthetic approach is outlined below.
General Synthesis Workflow
The synthesis of this compound typically starts from readily available precursors and involves a key chlorination step. This intermediate is then utilized in nucleophilic substitution reactions to introduce diverse functionalities, leading to the creation of compound libraries with potential therapeutic applications.
Caption: General synthetic workflow for this compound and its derivatives.
Experimental Protocols
Synthesis of this compound (General Procedure):
A common method for the synthesis of chloropyrimidines involves the treatment of the corresponding hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃)[4].
-
Step 1: Preparation of Ethyl 4-hydroxypyrimidine-5-carboxylate: This intermediate can be synthesized by reacting diethyl ethoxymethylenemalonate with formamidine.
-
Step 2: Chlorination: Ethyl 4-hydroxypyrimidine-5-carboxylate is heated under reflux with an excess of phosphorus oxychloride, often in the presence of a tertiary amine like N,N-dimethylaniline, to facilitate the reaction.
-
Step 3: Work-up and Purification: After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized. The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate) and purified by column chromatography or recrystallization to yield pure this compound.
Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives:
This compound serves as a versatile precursor for the synthesis of pyrimido[4,5-d]pyrimidines. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution by various amines and amides.
-
General Reaction: A mixture of this compound and the desired amine or amide is heated in a suitable solvent (e.g., ethanol, isopropanol, or DMF), often in the presence of a base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl formed during the reaction.
-
Purification: The resulting pyrimido[4,5-d]pyrimidine derivatives are typically purified by recrystallization or column chromatography.
Role in Drug Development and Signaling Pathways
This compound is a valuable building block for the synthesis of compounds targeting various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. The pyrimido[4,5-d]pyrimidine scaffold, readily accessible from this precursor, is found in numerous potent kinase inhibitors.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Derivatives of pyrimido[4,5-d]pyrimidines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[5]. CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK2 signaling pathway by pyrimido[4,5-d]pyrimidine derivatives.
Inhibition of Bruton's Tyrosine Kinase (BTK)
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of the BCR pathway is implicated in various B-cell malignancies.
Caption: Inhibition of the BTK signaling pathway by pyrimido[4,5-d]pyrimidine derivatives.
Analytical Characterization
The identity and purity of this compound and its derivatives are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a quartet and a triplet) and the pyrimidine ring protons.
-
¹³C NMR: The carbon NMR spectrum would provide signals for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the ethyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would typically exhibit a strong absorption band for the C=O stretching of the ester group (around 1720-1740 cm⁻¹) and characteristic bands for the C-Cl bond and the aromatic pyrimidine ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Common fragmentation would involve the loss of the ethoxy group (-OEt) or the entire ester group (-COOEt).
Conclusion
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its accessible synthesis and reactive nature allow for the efficient construction of diverse molecular scaffolds, particularly the pyrimido[4,5-d]pyrimidine core, which has demonstrated significant potential in the development of targeted therapies, especially kinase inhibitors. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in the design and discovery of novel therapeutic agents. This guide provides a foundational resource for researchers and scientists working in this exciting and impactful area of drug development.
References
- 1. This compound | C7H7ClN2O2 | CID 12684326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity and Stability of Ethyl 4-chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloropyrimidine-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics, most notably kinase inhibitors. This technical guide provides a comprehensive overview of its reactivity, stability, and handling. Key physicochemical properties are summarized, and its reactivity profile, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, is discussed in detail. Experimental protocols for common transformations are provided, alongside a review of the compound's stability under various conditions. This document aims to serve as a critical resource for scientists engaged in the design and synthesis of novel pyrimidine-based bioactive molecules.
Physicochemical Properties
This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| CAS Number | 41103-17-7 | [1][2] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | Not consistently reported | |
| Boiling Point | Not consistently reported | |
| Solubility | Soluble in many organic solvents |
Spectroscopic Characterization
Note: The following are representative spectral data for derivatives and should be used as a guide.
-
1H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and two singlets for the pyrimidine ring protons.
-
13C NMR: The carbon NMR spectrum will display signals for the ester group (carbonyl carbon around 160-170 ppm and ethoxy carbons), and four distinct signals for the pyrimidine ring carbons.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (in the 1500-1600 cm⁻¹ region), and C-Cl stretching.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak due to the chlorine isotope. Fragmentation patterns would likely involve the loss of the ethoxy group or the entire ester functionality.[3]
Chemical Reactivity
The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further activated by the chloro substituent at the C4 position and the electron-withdrawing carboxylate group at C5. This renders the C4 position highly susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity is the SNAr reaction at the C4 position. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles.
3.1.1. Reaction with Amines (N-Nucleophiles)
The reaction with primary and secondary amines is a widely used transformation to introduce diversity. These reactions are typically carried out in a polar aprotic solvent, often with the addition of a non-nucleophilic base to scavenge the HCl byproduct.
Table 1: Representative Nucleophilic Substitution Reactions with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | - | Ethanol | Reflux | Not specified | [4] |
| Diethylamine | iPr₂NEt | CHCl₃ | 40 | Not specified | |
| Various amines | DIPEA | NMP | 80-120 | Moderate to high |
3.1.2. Reaction with Thiols (S-Nucleophiles)
Thiolates, generated in situ from thiols and a base, are potent nucleophiles that readily displace the C4-chloro substituent to form thioethers.
Table 2: Representative Nucleophilic Substitution Reactions with Thiols
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Thiophenol | NaH | DMF | RT | Not specified | [5] |
| Substituted Thiols | K₂CO₃ | Acetonitrile | 25-80 | Good to excellent |
3.1.3. Reaction with Alcohols (O-Nucleophiles)
Alkoxides can also serve as nucleophiles, although they are less commonly employed than amines or thiols. The reaction typically requires anhydrous conditions to prevent hydrolysis of the starting material and product.
Palladium-Catalyzed Cross-Coupling Reactions
While less common than SNAr reactions, the C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form C-C bonds. These reactions significantly expand the synthetic utility of this scaffold.
Hydrolysis of the Ester
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis, using a base such as NaOH or LiOH in a mixture of water and an organic solvent, is generally preferred as it is irreversible.
Stability
The stability of this compound is a critical consideration for its storage and handling.
-
Thermal Stability: Chloropyrimidines are generally thermally stable, but prolonged exposure to high temperatures can lead to decomposition.
-
pH Stability: The compound is susceptible to hydrolysis under both strongly acidic and basic conditions. The ester linkage is prone to cleavage, and at elevated pH, nucleophilic attack by hydroxide on the pyrimidine ring can also occur. It is most stable under neutral to slightly acidic conditions.
-
Solvent Stability: It is generally stable in common aprotic organic solvents. Protic solvents, especially in the presence of trace acid or base, can facilitate solvolysis over time.
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
This compound is a valuable starting material for the synthesis of a wide range of kinase inhibitors. The pyrimidine core acts as a scaffold that can be readily functionalized at the C4 position to interact with the hinge region of the kinase ATP-binding site. Its derivatives have been investigated as inhibitors of various kinases involved in cancer and inflammatory diseases, such as those in the PI3K/Akt/mTOR signaling pathway.[6][7][8][9][10]
Experimental Protocols
The following are generalized experimental protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates.
General Protocol for Nucleophilic Substitution with an Amine
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., NMP, DMF, or ethanol), add the desired amine (1.1-1.5 equiv) and a base such as diisopropylethylamine (DIPEA) (1.5-2.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
General Protocol for Suzuki Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C for 4-24 hours.
-
Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Safety and Handling
This compound is harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and valuable building block in modern drug discovery. Its well-defined reactivity, particularly at the C4 position, allows for the straightforward introduction of a wide range of functional groups. A thorough understanding of its reactivity and stability is crucial for its effective utilization in the synthesis of complex molecular architectures with therapeutic potential. This guide provides a foundational understanding to aid researchers in their synthetic endeavors with this important heterocyclic compound.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. This compound | C7H7ClN2O2 | CID 12684326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Ethyl 4-chloropyrimidine-5-carboxylate: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount. This technical guide provides a detailed overview of the available spectroscopic data for Ethyl 4-chloropyrimidine-5-carboxylate, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of public domain spectra for this specific compound, this guide also presents data for closely related analogues to provide valuable comparative insights.
While direct experimental spectra for this compound are not readily found in public repositories, its chemical identity is well-established. The compound, with the chemical formula C₇H₇ClN₂O₂, is listed in several chemical databases, including PubChem.[1]
To facilitate research and development efforts, this guide will focus on the spectroscopic data of structurally similar pyrimidine derivatives. By examining the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of these analogues, researchers can infer the expected spectral characteristics of this compound.
Spectroscopic Data of Analogue Compounds
For the purpose of this guide, we will examine the spectroscopic data of two closely related compounds: Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
Table 1: ¹H NMR Data of Analogue Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not Specified | Data not available in search results |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Not Specified | Data not available in search results |
Table 2: ¹³C NMR Data of Analogue Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not Specified | Data not available in search results |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Not Specified | Data not available in search results |
Note: Specific NMR data for the analogue compounds were not available in the provided search results. Researchers should consult specialized chemical analysis databases or perform experimental measurements to obtain this information.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopy Data of Analogue Compounds
| Compound | Key Peaks (cm⁻¹) |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Data not available in search results |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Data not available in search results |
Note: Specific IR data for the analogue compounds were not available in the provided search results. Experimental determination is recommended for accurate characterization.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data of Analogue Compounds
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 294.0771 | Data not available in search results |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 232.0073 | Data not available in search results |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data comparison. While specific protocols for this compound are not available, the following are general methodologies for the spectroscopic analysis of pyrimidine derivatives.
NMR Spectroscopy: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.
IR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. Alternatively, for liquid samples, a thin film can be prepared between two salt plates.
Mass Spectrometry: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) or electrospray ionization (ESI) are common methods for generating ions.
Logical Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
While direct and comprehensive spectroscopic data for this compound remains elusive in publicly accessible domains, this guide provides a framework for researchers to proceed with their investigations. By leveraging the data from analogous structures and adhering to standardized experimental protocols, scientists can confidently characterize this compound and unlock its potential in various scientific applications. Further research efforts focused on the synthesis and detailed spectroscopic analysis of this compound are encouraged to enrich the collective knowledge base.
References
The Expanding Therapeutic Potential of Novel Pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] In recent years, the synthesis and evaluation of novel pyrimidine derivatives have garnered significant attention, revealing a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the potential biological activities of these emerging compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, a summary of quantitative biological data, and visualizations of key cellular pathways and experimental workflows.
Anticancer Activity of Novel Pyrimidine Derivatives
Novel pyrimidine derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[3][4]
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of various novel pyrimidine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine Derivatives | |||
| 3b | A375 (Melanoma) | < 50 | [5] |
| 3b | C32 (Melanoma) | < 50 | [5] |
| 3b | DU145 (Prostate) | < 50 | [5] |
| 3b | MCF-7/WT (Breast) | < 50 | [5] |
| Pyrido[2,3-d]pyrimidine Derivatives | |||
| 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [6] |
| Indolyl-Pyrimidine Hybrids | |||
| 4g | MCF-7 (Breast) | 5.1 ± 1.14 | [7] |
| 4g | HepG2 (Liver) | 5.02 ± 1.19 | [7] |
| 4g | HCT-116 (Colon) | 6.6 ± 1.40 | [7] |
| 5-Trifluoromethylpyrimidine Derivatives | |||
| 9u | A549 (Lung) | 0.35 | [8] |
| 9u | MCF-7 (Breast) | 3.24 | [8] |
| 9u | PC-3 (Prostate) | 5.12 | [8] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | |||
| 5 | HT1080 (Fibrosarcoma) | 96.25 | [1] |
| 5 | Hela (Cervical) | 74.8 | [1] |
| 5 | Caco-2 (Colorectal) | 76.92 | [1] |
| 5 | A549 (Lung) | 148 | [1] |
| 7 | HT1080 (Fibrosarcoma) | 43.75 | [1] |
| 7 | Hela (Cervical) | 17.50 | [1] |
| 7 | Caco-2 (Colorectal) | 73.08 | [1] |
| 7 | A549 (Lung) | 68.75 | [1] |
Signaling Pathway: EGFR Inhibition
A significant mechanism underlying the anticancer activity of many pyrimidine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][8] Overactivation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Pyrimidine derivatives can act as potent EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascade.[4]
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity of Novel Pyrimidine Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Novel pyrimidine derivatives have shown promising activity against a variety of bacterial and fungal strains.[9][10]
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of various novel pyrimidine derivatives, presenting their minimum inhibitory concentrations (MIC) against different microbial strains.
| Compound ID/Series | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Bicyclic and Tricyclic Pyrimidines | |||
| 2a | Escherichia coli | Active | [9] |
| 3a,b,c | Escherichia coli | Active | [9] |
| 4a,b | Escherichia coli | Active | [9] |
| 3c | Candida albicans | Active | [9] |
| 2,4-Disubstituted-6-thiophenyl-pyrimidines | |||
| Bb2 | MRSA | 2 | [10] |
| Bb2 | VREs | 2 | [10] |
| Pleuromutilin-7H-pyrrolo[2,3-d]pyrimidine Hybrids | |||
| 15a, 15b, 15o | MSSA, MRSA, MSSE, MRSE, E. faecium | 0.0625–4 | [10] |
| 2,4,6-Trisubstituted Pyrimidines | |||
| 7c | Staphylococcus aureus 4220 | 2.4 (µmol/L) | [11] |
| 7c | Escherichia coli 1924 | 2.4 (µmol/L) | [11] |
| 7c | Candida albicans 7535 | 2.4 (µmol/L) | [11] |
Experimental Protocol: Disk Diffusion Method
The disk diffusion method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Sterile Petri dishes
-
Mueller-Hinton agar
-
Bacterial cultures
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm in diameter)
-
Test pyrimidine derivatives
-
Standard antibiotic disks (for comparison)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.
-
Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test pyrimidine derivative onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar. Also, place a standard antibiotic disk as a positive control.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the antimicrobial agent. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts.
Antiviral Activity of Novel Pyrimidine Derivatives
Several novel pyrimidine derivatives have been identified as potent inhibitors of viral replication, showing activity against a range of viruses, including influenza and human coronaviruses.[12][13]
Quantitative Data Summary: Antiviral Activity
The following table summarizes the in vitro antiviral activity of various novel pyrimidine derivatives, presenting their 50% effective concentrations (EC50).
| Compound ID/Series | Virus | EC50 (µM) | Reference |
| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidines | Influenza A and B | 0.01 - 0.1 | [12] |
| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Remarkable Efficacy | [13] |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Rotavirus Wa strain, Coxsackievirus B4 | Significant Activity | [8] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound.
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates
-
Virus stock
-
Culture medium
-
Test pyrimidine derivatives
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
Formalin (for fixing)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and grow them to form a confluent monolayer.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayer with a known dilution of the virus for 1-2 hours at 37°C to allow for viral attachment.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add an overlay medium containing serial dilutions of the test pyrimidine derivative. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 2-4 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with formalin and then stain with crystal violet. The viable cells will be stained, while the areas of cell death caused by the virus (plaques) will remain clear.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each concentration of the compound compared to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.
Anti-inflammatory Activity of Novel Pyrimidine Derivatives
Chronic inflammation is a key factor in the pathogenesis of many diseases. Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, often through the modulation of key inflammatory pathways.[14][15]
Quantitative Data Summary: Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of various novel pyrimidine derivatives, presenting the percentage of inhibition of edema in the carrageenan-induced paw edema model.
| Compound ID/Series | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | |||
| 8a | 2 µM (in vitro) | 79.6 (COX-2 inhibition) | [10] |
| 10c | 2 µM (in vitro) | 78.7 (COX-2 inhibition) | [10] |
| 13c | 2 µM (in vitro) | 78.9 (COX-2 inhibition) | [10] |
| Mono, bi, and tricyclic pyrimidines | 50 | 27.9 - 34.5 | [15] |
| N-methyl-N-pyrimidin-2-yl glycine derivatives | Not specified | Significant activity | [15] |
Signaling Pathway: NF-κB Inhibition
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Some pyrimidine derivatives exert their anti-inflammatory effects by inhibiting this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. 7-Amino-3-phenyl-2-methyl-pyrazolopyrimidine derivatives inhibit human rhinovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 4. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid in vitro screening system for the identification and evaluation of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biochemden.com [biochemden.com]
- 12. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, and biological evaluation of new pyrimidine derivatives as potential anti-inflammatory agents - Europub [europub.co.uk]
An In-depth Technical Guide to Ethyl 4-chloropyrimidine-5-carboxylate (CAS No. 41103-17-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, known hazards, and handling information for Ethyl 4-chloropyrimidine-5-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis.
Core Properties
This compound is a versatile chemical building block.[1] Its key identifiers and physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 41103-17-7 | [1][2] |
| Molecular Formula | C7H7ClN2O2 | [1][2] |
| Molecular Weight | 186.6 g/mol | [1][2] |
| Appearance | Light yellow clear liquid or semi-solid | [1][2] |
| Boiling Point | 278.2 ± 20.0 °C (Predicted) | [2] |
| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [2] |
| Purity | ≥ 95% | [1] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C or at 0 - 8 °C | [1][2] |
Hazard and Safety Information
This compound is classified as harmful and an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this substance.[3]
| Hazard Statement | Code | Description | Source(s) |
| Harmful if swallowed | H302 | [2][3] | |
| Causes skin irritation | H315 | [2][3] | |
| Causes serious eye irritation | H319 | [2][3] | |
| Harmful if inhaled | H332 | [3] | |
| May cause respiratory irritation | H335 | [2][3] |
GHS Pictogram:
-
GHS07 (Exclamation Mark)[2]
Precautionary Statements:
A comprehensive list of precautionary statements can be found in the safety data sheet. Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of eye contact.[2][3]
Applications in Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] It is notably used in the development of pharmaceuticals, including antiviral and anticancer agents.[1] Additionally, it finds application in the agricultural sector for the formulation of herbicides and fungicides.[1] One specific application is its use as a reagent in the synthesis of novel, orally active non-peptide angiotensin II antagonists.[2]
Experimental Protocol: Synthesis of this compound
The following is a representative synthesis protocol for this compound from Ethyl 4-hydroxy-5-pyrimidinecarboxylate.[2]
Materials:
-
Ethyl 4-hydroxy-5-pyrimidinecarboxylate
-
Tetrahydrofuran (THF)
-
Thionyl chloride (SOCl2)
Procedure:
-
Dissolve Ethyl 4-hydroxy-5-pyrimidinecarboxylate (1 equivalent) in tetrahydrofuran.
-
Slowly add thionyl chloride (10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Upon completion, concentrate the reaction solution by rotary evaporator under reduced pressure to yield the crude product.
The crude this compound can often be used directly in subsequent reactions without further purification.[2]
Synthesis Workflow
The following diagram illustrates the synthesis process described above.
Caption: Synthesis workflow for this compound.
References
The Synthetic Versatility of Ethyl 4-chloropyrimidine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-chloropyrimidine-5-carboxylate is a pivotal building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its strategic placement of a reactive chlorine atom, an electron-withdrawing ester group, and the inherent electronic properties of the pyrimidine ring make it a versatile substrate for a variety of transformations. This guide provides an in-depth analysis of its core reaction mechanisms, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supplemented with experimental protocols and quantitative data.
Core Reactivity and Mechanisms
The reactivity of this compound is dominated by the susceptibility of the C4-position to nucleophilic attack. The pyrimidine ring is an electron-deficient heterocycle, and this effect is amplified by the electron-withdrawing nature of the carboxylate group and the electronegativity of the chlorine atom. This electronic arrangement facilitates both nucleophilic aromatic substitution and participation in various palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The most fundamental reaction of this compound is the displacement of the C4-chloride by a wide range of nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Mechanism:
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral intermediate.
-
Formation of Meisenheimer Complex: The negative charge is delocalized across the pyrimidine ring and the carboxylate group, forming a resonance-stabilized Meisenheimer complex.
-
Chloride Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the 4-substituted pyrimidine product.
This pathway is common for reactions with amines, thiols, and alkoxides.
To be rendered with actual chemical structures
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Quantitative Data for SNAr Reactions
While comprehensive tables for the exact substrate are scarce, data from closely related compounds like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate illustrate typical outcomes.[1]
| Nucleophile | Product | Yield (%) | Reference |
| Dimethylamine | Ethyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate | N/A | [1] |
| Sodium phenoxide | Ethyl 4-phenoxy-2-(methylthio)pyrimidine-5-carboxylate | N/A | [1] |
| Sodium thiophenoxide | Ethyl 4-(phenylthio)-2-(methylthio)pyrimidine-5-carboxylate | N/A | [1] |
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions have revolutionized the synthesis of complex molecules, including many kinase inhibitors.[2][3][4][5]
This reaction forms a C-C bond between the pyrimidine C4 position and an organoboron compound, typically a boronic acid or ester. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[6][7]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
Data for the coupling of 2,4-dichloropyrimidines provides insight into the expected reactivity and yields. The C4 position is generally more reactive.[6][8]
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 (MW) | 15 | 71 |
| 3-Methoxyphenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 (MW) | 15 | 72 |
| 3-Tolylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 (MW) | 15 | 75 |
Data adapted from studies on 2,4-dichloropyrimidine under microwave irradiation.[6][8]
This powerful method forms a C-N bond between the pyrimidine and a primary or secondary amine, and is a cornerstone of modern medicinal chemistry.[9][10] The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Sonogashira coupling is used to form a C-C bond between the pyrimidine C4 position and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[12][13]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols
The following are generalized protocols for key transformations of this compound. Researchers should optimize conditions for specific substrates.
Protocol 1: General Procedure for SNAr with an Amine
This protocol describes a typical reaction between a 4-chloropyrimidine derivative and a primary or secondary amine.
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the amine nucleophile (1.1–1.5 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5–2.0 equiv.).
-
Reaction Conditions: Heat the mixture to a temperature between 80–120 °C and stir for 2–24 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for the coupling of chloro-heterocycles with arylboronic acids.[6][8]
-
Reaction Setup: In a microwave vial or Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.5–5 mol%), and a base like K2CO3 or K3PO4 (2.0–3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to 80–100 °C (conventional heating) or 100-150 °C (microwave irradiation) for the required time (15 min to 24 h).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol outlines a typical Sonogashira reaction.[2][14]
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2–5 mol%), a copper(I) co-catalyst (e.g., CuI, 1–5 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0–3.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 70 °C until the starting material is consumed.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors. The pyrimidine core often serves as a scaffold that mimics the adenine hinge-binding region of ATP in kinase active sites.[2] The C4 position is frequently functionalized via SNAr or cross-coupling reactions to introduce substituents that occupy the solvent-exposed region of the ATP-binding pocket, thereby modulating potency and selectivity.
References
- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijnc.ir [ijnc.ir]
Methodological & Application
Application Notes and Protocols: Ethyl 4-chloropyrimidine-5-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloropyrimidine-5-carboxylate is a versatile heterocyclic building block extensively utilized in medicinal chemistry as a key intermediate for the synthesis of a wide array of biologically active compounds. Its pyrimidine core, substituted with a reactive chlorine atom and an ester functional group, provides a scaffold ripe for derivatization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a class of targeted therapeutics with significant applications in oncology.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its role as a precursor for the synthesis of substituted pyrimidines, which are core structures in numerous kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing moieties. The ester group at the 5-position can be hydrolyzed, amidated, or otherwise modified to fine-tune the pharmacological properties of the final compound.
Derivatives of this compound have shown potent inhibitory activity against a range of kinases implicated in cancer cell proliferation and survival, including:
-
Cyclin-Dependent Kinases (CDK4, CDK6)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
Fibroblast Growth Factor Receptor (FGFR)
-
Epidermal Growth Factor Receptor (EGFR)
-
RAF kinases (e.g., B-RAF)
-
FMS-like tyrosine kinase 3 (FLT3)
The general synthetic strategy often involves a nucleophilic aromatic substitution at the C4 position followed by further modifications, such as intramolecular cyclization to form fused ring systems like pyrido[2,3-d]pyrimidines.
Data Presentation: Bioactivity of Synthesized Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors synthesized from pyrimidine-based precursors.
| Compound Class | Target Kinase(s) | Example Compound | IC50 (nM) | Cell Line | Reference |
| Pyrido[2,3-d]pyrimidin-7-ones | CDK4/Cyclin D1 | Palbociclib (Intermediate Precursor) | 11 | - | [1][2] |
| 2,4-Diaminopyrimidines | Aurora A | Compound 1 | 6.1 | - | |
| Pyrido[2,3-d]pyrimidines | PIM-1 | Compound 4 | 11.4 | MCF-7 | |
| Pyrido[2,3-d]pyrimidines | PIM-1 | Compound 10 | 17.2 | MCF-7 | |
| Pyrazolo[1,5-a]pyrimidines | CDK2 | Compound 6t | 90 | - | |
| Pyrazolo[1,5-a]pyrimidines | TRKA | Compound 6s | 450 | - | |
| Pyrimidine Derivatives | EGFR | Osimertinib | ~1 (L858R/T790M) | H1975 | |
| Pyrimidine Derivatives | EGFR | Erlotinib | ~200 (T790M) | H1975 |
Experimental Protocols
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Kinase Inhibitor Intermediate
This protocol outlines a general procedure for the synthesis of a key intermediate for pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors, such as Palbociclib, starting from a derivative of this compound.
Step 1: Nucleophilic Substitution of the 4-Chloro Group
-
To a solution of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired amine (e.g., cyclopentylamine, 1.2 eq).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-pyrimidine derivative.
Step 2: Intramolecular Cyclization to form the Pyrido[2,3-d]pyrimidin-7-one Core
-
The 4-amino-pyrimidine derivative from Step 1 can undergo cyclization through various methods. A common approach involves reaction with an appropriate three-carbon synthon. For example, reaction with methyl 2-butenoate in the presence of a strong base like sodium hydride in a high-boiling solvent such as diphenyl ether can facilitate the cyclization.
-
Alternatively, a Heck reaction followed by ring closure can be employed. The 4-amino-5-bromopyrimidine derivative (obtainable from the corresponding 5-unsubstituted pyrimidine) is reacted with an appropriate alkene (e.g., butenoic acid) in the presence of a palladium catalyst.
-
The reaction mixture is heated to high temperatures (e.g., 100-140 °C) to drive the cyclization.
-
After completion, the reaction is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-chloro-5-substituted-pyrimidine with a boronic acid or ester.
-
In a reaction vessel, combine the 4-chloropyrimidine derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General synthetic workflow for kinase inhibitors.
Caption: Simplified CDK4/6 signaling pathway.
Caption: Key RTK signaling pathways.
References
Application Notes and Protocols for Suzuki Coupling of Ethyl 4-Chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides detailed protocols for the palladium-catalyzed Suzuki coupling of ethyl 4-chloropyrimidine-5-carboxylate with various aryl and heteroaryl boronic acids. The resulting 4-arylpyrimidine-5-carboxylates are valuable intermediates in the synthesis of biologically active molecules, particularly in drug discovery and development.[1][2]
The pyrimidine scaffold is a key feature in numerous therapeutic agents, and its functionalization is crucial for the development of new pharmaceuticals.[2][3] The Suzuki coupling offers a versatile and efficient method for introducing molecular diversity at the C4 position of the pyrimidine ring.[4][5][6]
General Reaction Scheme
The general reaction involves the coupling of this compound with a boronic acid or its ester derivative in the presence of a palladium catalyst, a ligand, and a base.
Data Presentation: Summary of Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling reaction. The following table summarizes various conditions that can be applied to the coupling of this compound, based on protocols for similar chloropyrimidine substrates.[1][2][4][7]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(OAc)₂ | PdCl₂(dppf) |
| Ligand | (none) | SPhos | XPhos | (none) |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Na₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF | DMF |
| Temperature (°C) | 80-100 | 90-110 | 80 | 100 |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good | Moderate to Good |
| Notes | A common and effective system for many substrates.[4][7] | Often used for challenging couplings with aryl chlorides.[8] | Strong base, effective for difficult couplings.[1][8] | Robust pre-catalyst, may require higher temperatures.[8] |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄ and K₂CO₃
This protocol provides a standard method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the vessel three times.[1]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[1][7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4][7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-arylpyrimidine-5-carboxylate.[1][7]
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction. The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the chloropyrimidine. This is followed by transmetalation with the boronic acid and concludes with reductive elimination to form the product and regenerate the catalyst.[1][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the standard workflow for performing a Suzuki coupling reaction in the laboratory, from reaction setup to purification of the final product.
Caption: A standard experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes: Ethyl 4-chloropyrimidine-5-carboxylate in the Synthesis of Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of Ethyl 4-chloropyrimidine-5-carboxylate and its close derivatives as key intermediates in the synthesis of pyrido[2,3-d]pyrimidine scaffolds, a class of compounds recognized for their potential as antiviral agents.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry. Its reactive chloro and ester functionalities make it an ideal starting material for the synthesis of various fused pyrimidine ring systems. Of particular interest is its application in the preparation of pyrido[2,3-d]pyrimidines, which are analogues of purines and have demonstrated a broad spectrum of biological activities, including antiviral and anticancer properties. The pyrido[2,3-d]pyrimidine core is a privileged scaffold in drug discovery, and its derivatives have been investigated for the treatment of various viral infections.
Synthesis of Pyrido[2,3-d]pyrimidine Intermediates
A key application of pyrimidine carboxylates is in the construction of the pyrido[2,3-d]pyrimidine ring system. While direct use of this compound is plausible, a closely related and readily available derivative, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is often utilized. The following protocol is based on established synthetic routes for preparing key intermediates for antiviral drug candidates.
Experimental Protocol: Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
This protocol describes the amination of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a crucial step in the pathway towards pyrido[2,3-d]pyrimidine-based antiviral agents.
Materials:
-
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
-
20% Ammonium hydroxide solution (NH₄OH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Phosphorus pentoxide (P₂O₅) for drying
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Suspend Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (e.g., 50.7 g) in ethanol (400 ml).
-
While maintaining the temperature at approximately 20°C, add a 20% solution of ammonium hydroxide (140 ml) over a period of 20 minutes with continuous stirring.
-
Continue stirring the reaction mixture at ambient temperature for 20 hours.
-
Concentrate the reaction medium under reduced pressure until near dryness.
-
Resuspend the residue in water (350 ml) and stir for 20 minutes.
-
Filter the resulting solid precipitate.
-
Wash the filtered solid with three portions of water (60 ml each).
-
Dry the product under vacuum in the presence of phosphorus pentoxide.
Data Presentation
| Intermediate | Starting Material | Reagents | Solvent | Reaction Time | Yield |
| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 20% NH₄OH | Ethanol | 20 hours | High |
Note: Specific yield data is not available in the provided reference. "High" is indicated based on typical outcomes for this type of reaction.
Logical Workflow for Synthesis
Caption: Synthetic workflow from a substituted this compound to potential antiviral compounds.
Application in Antiviral Drug Discovery
The resulting amino-pyrimidine derivative serves as a crucial precursor for the construction of the pyrido[2,3-d]pyrimidine scaffold. This is typically achieved through condensation reactions with various reagents to form the fused pyridine ring. The substituents on the pyrimidine ring can be further modified to optimize antiviral activity, selectivity, and pharmacokinetic properties.
Pyrrolo[2,3-d]pyrimidines, which are structurally similar and can also be synthesized from related pyrimidine precursors, have shown significant activity against a range of viruses, including human cytomegalovirus (HCMV) and herpes simplex virus (HSV).[1] The antiviral mechanism of these nucleoside analogues often involves the inhibition of viral DNA or RNA synthesis.
Signaling Pathway Implication
While a specific signaling pathway for all pyrido[2,3-d]pyrimidine antivirals is not universally defined and is virus-dependent, a general mechanism for many nucleoside analogue antivirals involves interference with viral replication.
Caption: General mechanism of action for nucleoside analogue antiviral drugs.
Conclusion
This compound and its derivatives are valuable precursors for the synthesis of complex heterocyclic systems with significant therapeutic potential. The protocols and workflows outlined here provide a foundation for researchers engaged in the discovery and development of novel antiviral agents based on the pyrido[2,3-d]pyrimidine scaffold. Further exploration of this chemical space is warranted to identify new drug candidates to address unmet medical needs in the treatment of viral diseases.
References
Application of Ethyl 4-chloropyrimidine-5-carboxylate in the Synthesis of Pyrimidine-5-Carboxamide Fungicides
Introduction
Ethyl 4-chloropyrimidine-5-carboxylate is a key heterocyclic building block in the synthesis of a variety of biologically active compounds, particularly in the agrochemical sector. Its reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, making it an ideal starting material for the creation of diverse libraries of pyrimidine derivatives. This application note details the synthesis of potent pyrimidine-5-carboxamide fungicides utilizing this compound as a key intermediate. The described synthetic pathway and protocols are aimed at researchers and scientists in the field of agrochemical development.
Key Applications
The primary application of this compound in agrochemical synthesis is as a precursor for the development of fungicides. The pyrimidine scaffold is a well-established pharmacophore in many commercial agrochemicals. By modifying the substituents on the pyrimidine ring, a wide range of compounds with varying fungicidal activities and spectrums can be achieved. The synthesis of pyrimidine-5-carboxamide derivatives has been shown to yield compounds with significant efficacy against a variety of plant pathogens.
Experimental Protocols
This section provides a detailed two-step experimental protocol for the synthesis of a representative N-aryl-4-aminopyrimidine-5-carboxamide fungicide starting from this compound.
Step 1: Synthesis of Ethyl 4-(arylamino)pyrimidine-5-carboxylate (Intermediate 1)
This initial step involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring with an appropriate aniline derivative.
-
Materials:
-
This compound
-
Substituted aniline (e.g., p-toluidine)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the substituted aniline (1.1 eq).
-
Add diisopropylethylamine (1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired Ethyl 4-(arylamino)pyrimidine-5-carboxylate.
-
Step 2: Synthesis of N-Aryl-4-(arylamino)pyrimidine-5-carboxamide (Final Product)
The second step involves the amidation of the ester intermediate with another aromatic amine to form the final carboxamide fungicide.
-
Materials:
-
Ethyl 4-(arylamino)pyrimidine-5-carboxylate (Intermediate 1)
-
Substituted aniline (e.g., 2-aminophenol)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of Ethyl 4-(arylamino)pyrimidine-5-carboxylate (1.0 eq) and the substituted aniline (1.2 eq) in dichloromethane, add EDC·HCl (1.5 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-Aryl-4-(arylamino)pyrimidine-5-carboxamide.
-
Data Presentation
The following tables summarize the quantitative data for the synthesis and fungicidal activity of representative pyrimidine-5-carboxamide derivatives.
Table 1: Synthesis Yields of Representative Pyrimidine-5-Carboxamide Derivatives
| Compound ID | R1 Group | R2 Group | Yield (%) | Melting Point (°C) |
| 5a | H | 2-OH | 75 | 173-175 |
| 5h | Cl | 3-OH | 62 | 136-139 |
| 5i | F | 3-OH | 85 | 136-139 |
| 5n | 3-Br, 4-Cl | 3-OH | 68 | 143-145 |
Table 2: In Vitro Fungicidal Activity (EC₅₀ in µg/mL) of Representative Pyrimidine-5-Carboxamide Derivatives[1]
| Compound ID | Botrytis cinerea | Phomopsis sp. | Botryosphaeria dothidea |
| 5a | >50 | 22.3 | >50 |
| 5o | 12.8 | 10.5 | 15.1 |
| Pyrimethanil (Control) | 15.4 | 32.1 | 25.6 |
Visualizations
Diagram 1: General Synthesis Workflow for Pyrimidine-5-Carboxamide Fungicides
Caption: Synthetic route from this compound to N-Aryl pyrimidine-5-carboxamides.
Diagram 2: Logical Relationship of Fungicidal Activity Screening
Caption: Workflow for evaluating the fungicidal activity of synthesized compounds.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4-chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle is paramount for modulating the physicochemical and pharmacological properties of novel drug candidates. Nucleophilic aromatic substitution (SNAr) on activated halopyrimidines represents a robust and versatile strategy for introducing a diverse array of functional groups. Ethyl 4-chloropyrimidine-5-carboxylate is a key building block in this context, with the electron-withdrawing pyrimidine ring and the adjacent ester group activating the C4-position towards nucleophilic attack.
This document provides detailed laboratory procedures for conducting nucleophilic substitution reactions on this compound with common classes of nucleophiles, including amines, thiols, and alcohols.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C4 carbon of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride leaving group is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.
Caption: General mechanism of nucleophilic aromatic substitution.
Experimental Protocols
The following protocols provide a general framework for the nucleophilic substitution on this compound. Reaction conditions should be optimized for each specific nucleophile.
Protocol 1: Substitution with Amine Nucleophiles (Amination)
This procedure details the reaction with primary and secondary amines to yield the corresponding 4-aminopyrimidine derivatives.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine, piperidine)
-
Solvent (e.g., Ethanol, 2-Propanol, N,N-Dimethylformamide (DMF), Dioxane)
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃))
-
Reaction vessel (round-bottom flask or microwave vial)
-
Standard work-up and purification reagents and equipment.
Procedure:
-
To a solution of this compound (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h). Microwave irradiation can also be employed to accelerate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-aminopyrimidine derivative.
Protocol 2: Substitution with Thiol Nucleophiles (Thiolation)
This protocol describes the reaction with thiols to form 4-(alkyl/arylthio)pyrimidine derivatives.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)
-
Solvent (e.g., Ethanol, DMF, Dimethyl sulfoxide (DMSO))
-
Base (e.g., Sodium hydroxide (NaOH), Sodium ethoxide (NaOEt), K₂CO₃)
-
Reaction vessel
-
Standard work-up and purification reagents and equipment.
Procedure:
-
Prepare the thiolate in situ by dissolving the thiol (1.1 equiv.) in a solution of the base (1.1 equiv.) in the chosen solvent at room temperature.
-
Add this compound (1.0 equiv.) to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Substitution with Alcohol/Alkoxide Nucleophiles
This protocol outlines the synthesis of 4-alkoxypyrimidines from this compound and alcohols.
Materials:
-
This compound
-
Alcohol nucleophile (e.g., methanol, ethanol, phenol)
-
Solvent (the alcohol can often serve as the solvent, or a non-nucleophilic solvent like THF or Dioxane can be used)
-
Base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe), Potassium tert-butoxide (t-BuOK))
-
Reaction vessel
-
Standard work-up and purification reagents and equipment.
Procedure:
-
Generate the alkoxide in situ by carefully adding the base (1.1 equiv.) to the alcohol (which can also serve as the solvent) under an inert atmosphere (e.g., nitrogen or argon). If using a different solvent, dissolve the alcohol (1.1 equiv.) in the solvent before adding the base.
-
Add this compound (1.0 equiv.) to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).
-
Monitor the reaction's progress.
-
Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Perform an aqueous work-up, typically by adding water and extracting the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic substitution on a close analog, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.[1] These conditions can serve as a starting point for the optimization of reactions with this compound.
Table 1: Amination of Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dimethylamine | Ethanol | Reflux | 2 | 85 |
Table 2: Thiolation of Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium thiophenoxide | Ethanol | Room Temp | 1 | 92 |
Table 3: Alkoxylation of Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium phenoxide | Ethanol | Reflux | 3 | 78 |
| Sodium methoxide | Methanol | Reflux | 4 | 65 (Di-substitution product) |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for nucleophilic substitution.
Logical Relationship of Reaction Components
Caption: Key components influencing the nucleophilic substitution reaction.
References
Application Notes and Protocols: Ethyl 4-chloropyrimidine-5-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloropyrimidine-5-carboxylate is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules. Its pyrimidine core, substituted with a reactive chlorine atom and an ester group, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutics. The chloro substituent at the 4-position is susceptible to nucleophilic aromatic substitution, including amination and Suzuki coupling reactions, enabling the introduction of various functional groups and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and key reactions of this compound in pharmaceutical research.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from diethyl ethoxymethylenemalonate and formamidine to first form Ethyl 4-hydroxypyrimidine-5-carboxylate, which is subsequently chlorinated.
Step 1: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate
This initial step involves the condensation of diethyl ethoxymethylenemalonate with formamidine, which is often generated in situ from formamidine hydrochloride.
Experimental Protocol:
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add formamidine hydrochloride with stirring.
-
To this mixture, add diethyl ethoxymethylenemalonate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield Ethyl 4-hydroxypyrimidine-5-carboxylate.
Logical Workflow for the Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate:
Caption: Synthesis of the hydroxypyrimidine precursor.
Step 2: Chlorination of Ethyl 4-hydroxypyrimidine-5-carboxylate
The hydroxyl group of the pyrimidine ring is then replaced with a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
In a fume hood, carefully add Ethyl 4-hydroxypyrimidine-5-carboxylate to an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a tertiary amine base such as N,N-dimethylaniline or pyridine can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound. A solvent-free approach heating the hydroxy-pyrimidine with one equivalent of POCl₃ and pyridine in a sealed reactor can also be employed for a more environmentally friendly process.[1]
Quantitative Data for Synthesis (Representative):
| Step | Product | Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | Ethyl 4-hydroxypyrimidine-5-carboxylate | Diethyl ethoxymethylenemalonate, Formamidine HCl, NaOEt | Ethanol | Reflux | 4-6 h | 70-80 |
| 2 | This compound | Ethyl 4-hydroxypyrimidine-5-carboxylate, POCl₃ | Neat or with Pyridine | Reflux | 2-4 h | 80-90 |
Key Reactions in Pharmaceutical Synthesis
The reactivity of the 4-chloro position makes this compound a valuable intermediate for introducing diverse functionalities.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl groups. This reaction is widely used in the synthesis of kinase inhibitors and other targeted therapies.
Experimental Protocol:
-
To a reaction vessel, add this compound, the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos-Pd-G2, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 4-arylpyrimidine-5-carboxylate.
Signaling Pathway Visualization (Generic Kinase Inhibitor Synthesis):
References
Application Notes and Protocols for Polymer-Assisted Synthesis of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pyrimidine derivatives using polymer-assisted methodologies. Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase methods, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation for the rapid generation of compound libraries. This document focuses on two widely used polymer supports: Wang resin and Merrifield resin.
Introduction to Polymer-Assisted Pyrimidine Synthesis
The pyrimidine scaffold is a fundamental core in a vast array of biologically active compounds, including established drugs and new chemical entities.[1] Its prevalence in medicinal chemistry drives the need for efficient and versatile synthetic methodologies. Polymer-assisted synthesis, a cornerstone of modern combinatorial chemistry, has been successfully applied to the construction of diverse pyrimidine libraries.[2] This approach involves the covalent attachment of a starting material to a solid support (resin), followed by sequential chemical transformations. The polymer-bound intermediates are easily purified by simple filtration and washing, eliminating the need for tedious chromatographic separation.[3] Finally, the desired pyrimidine derivative is cleaved from the resin.
This document outlines two distinct protocols for the polymer-assisted synthesis of pyrimidine derivatives:
-
Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) on Wang Resin via the Biginelli Reaction: This method utilizes the well-established Biginelli three-component reaction on a solid support to produce a library of dihydropyrimidines.[4]
-
Microwave-Assisted Synthesis of Trisubstituted Pyrimidines on Merrifield Resin: This protocol employs a chloromethylated polystyrene resin (Merrifield resin) for the synthesis of 2,4,6-trisubstituted pyrimidines, with the option of using microwave irradiation to accelerate reaction times.[3]
Data Presentation
The following tables summarize the quantitative data for the synthesis of pyrimidine derivatives using the described polymer-assisted methods.
Table 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones on Wang Resin
| Aldehyde (R1) | β-Ketoester (R2) | Urea/Thiourea (X) | Overall Yield (%) | Purity (%) |
| Benzaldehyde | Ethyl Acetoacetate | Urea | 85 | >95 |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | 82 | >95 |
| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Urea | 88 | >95 |
| Benzaldehyde | Methyl Acetoacetate | Urea | 83 | >95 |
| Benzaldehyde | Ethyl Acetoacetate | Thiourea | 80 | >95 |
Note: Data compiled from representative examples in the literature. Yields are for the overall process including cleavage from the resin.
Table 2: Microwave-Assisted Synthesis of 2,4,6-Trisubstituted Pyrimidines on Merrifield Resin
| R Group | Conventional Heating Time (h) | Microwave Irradiation Time (min) | Overall Yield (Conventional) (%) | Overall Yield (Microwave) (%) |
| Phenyl | 21 | 40 | 79 | 90 |
| 4-Tolyl | 22 | 42 | 75 | 88 |
| 4-Anisyl | 21.5 | 40 | 78 | 91 |
| 2-Naphthyl | 24 | 45 | 72 | 85 |
Note: Data extracted from a study on the solid-phase synthesis of 2,4-diaminopyrimidine-5-carbonitrile derivatives.[3] The "R Group" corresponds to a substituent on a chalcone precursor.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones on Wang Resin via the Biginelli Reaction
This protocol describes a solid-phase adaptation of the Biginelli condensation.[4]
1. Immobilization of the β-Ketoester:
-
Swell Wang resin (1 g, ~1.0 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF and wash the resin with fresh DMF (3 x 10 mL).
-
In a separate flask, dissolve the β-ketoester (e.g., ethyl acetoacetate, 5 mmol) in a minimal amount of DMF.
-
Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC, 5 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 mmol).
-
Add the activated β-ketoester solution to the swollen resin and shake at room temperature for 12 hours.
-
Filter the resin and wash thoroughly with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
2. Biginelli Condensation:
-
Swell the acetoacetate-bound resin (1 g) in N-methylpyrrolidone (NMP, 10 mL).
-
Add the aldehyde (e.g., benzaldehyde, 5 mmol) and the urea or thiourea (5 mmol).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (a few drops of concentrated HCl).
-
Heat the mixture at 80°C for 24 hours.
-
Cool the reaction to room temperature, filter the resin, and wash with NMP (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
3. Cleavage from the Resin:
-
Treat the dried resin with a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 2 hours at room temperature.[4]
-
Filter the resin and wash with fresh DCM (3 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 3,4-dihydropyrimidin-2(1H)-one.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of Trisubstituted Pyrimidines on Merrifield Resin
This protocol details the synthesis of 2,4-diaminopyrimidine-5-carbonitrile derivatives on a chloromethyl polystyrene resin.[3]
1. Immobilization of Guanidine:
-
Swell chloromethyl polystyrene resin (Merrifield resin, 1 g) in DMF (10 mL) for 30 minutes.
-
In a separate flask, dissolve guanidine hydrochloride (5 mmol) and triethylamine (5 mmol) in DMF (5 mL).
-
Add the guanidine solution to the swollen resin and heat at 80°C for 12 hours (conventional) or irradiate in a microwave synthesizer at 120°C for 15 minutes.
-
Filter the resin and wash with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
2. Pyrimidine Ring Formation:
-
Swell the guanidine-functionalized resin (1 g) in ethanol (10 mL).
-
Add 2-(1-ethoxyethylidene)malononitrile (5 mmol) and triethylamine (5 mmol).
-
Heat the mixture at reflux for 8 hours (conventional) or irradiate in a microwave synthesizer at 150°C for 15 minutes.
-
Cool the reaction, filter the resin, and wash with ethanol (3 x 10 mL), water (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
3. Cleavage from the Resin:
-
Suspend the resin in a 1:9 mixture of TFA and DCM (10 mL).
-
Stir at room temperature for 1 hour (conventional) or irradiate in a microwave synthesizer at 50°C for 10 minutes.[3]
-
Filter the resin and wash with DCM (3 x 5 mL).
-
Combine the filtrates and evaporate the solvent to yield the crude product.
-
Recrystallize the solid product from methanol to obtain the pure 2,4-diaminopyrimidine-5-carbonitrile.
Visualization of Experimental Workflows
Caption: General workflows for the polymer-assisted synthesis of pyrimidine derivatives.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of solid-phase organic synthesis (SPOS) as applied to pyrimidine synthesis.
Caption: Logical flow of solid-phase synthesis for pyrimidine derivatives.
References
Application Notes and Protocols for the Development of EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key assays and protocols utilized in the preclinical development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a well-established driver in the progression of various cancers, making it a critical therapeutic target.[1][3][4][5][6] These application notes are designed to guide researchers in the characterization and evaluation of novel EGFR inhibitors.
EGFR Signaling Pathway and Mechanism of Inhibition
Upon ligand binding, such as with Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[7][8] This phosphorylation event initiates the recruitment of adaptor proteins and activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for promoting cell growth and survival.[1][3][5][9]
EGFR inhibitors are designed to disrupt this signaling cascade.[7] They can be broadly categorized into monoclonal antibodies that block ligand binding to the extracellular domain and small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular kinase domain.[9][10]
Generations of EGFR TKIs have been developed to overcome acquired resistance. First-generation inhibitors, like gefitinib and erlotinib, are reversible inhibitors.[11][12] Second-generation inhibitors, such as afatinib and dacomitinib, bind irreversibly and have a broader range of inhibition.[11][13][14] Third-generation inhibitors, including osimertinib, are designed to be effective against resistance mutations like T790M while sparing wild-type EGFR.[13] More recently, fourth-generation inhibitors are being developed to target mutations that confer resistance to third-generation TKIs, such as the C797S mutation.[1]
Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.
Figure 2: Evolution of EGFR Inhibitors and Resistance Mutations.
Data Presentation
Quantitative data from in vitro and in vivo studies should be presented in a clear and organized manner to facilitate comparison between different compounds and treatment groups.
Table 1: In Vitro IC50 Values of Novel EGFR Inhibitors
| Cell Line | EGFR Mutation Status | Novel Inhibitor A IC50 (nM) | Novel Inhibitor B IC50 (nM) | Standard-of-Care IC50 (nM) |
| A431 | Wild-Type (amplified) | 150 | 200 | 100 |
| PC-9 | Exon 19 Deletion | 5 | 10 | 8 |
| H1975 | L858R/T790M | 50 | 80 | >1000 |
| PC-9/C797S | Exon 19 Del/T790M/C797S | >2000 | 150 | >2000 |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of cell growth or kinase activity.
Table 2: In Vivo Efficacy of a Novel EGFR Inhibitor in an NSCLC Xenograft Model [15]
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 10 mL/kg, p.o., QD | 1500 ± 150 | - | - |
| Novel Inhibitor (Low Dose) | 25 mg/kg, p.o., QD | 825 ± 95 | 45 | <0.05 |
| Novel Inhibitor (High Dose) | 50 mg/kg, p.o., QD | 375 ± 60 | 75 | <0.001 |
| Standard-of-Care | 20 mg/kg, p.o., QD | 450 ± 70 | 70 | <0.001 |
p.o.: per os (by mouth); QD: once daily; SEM: Standard Error of the Mean.[15]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. The following are protocols for key assays in the evaluation of EGFR inhibitors.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR protein.[7] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[8]
Figure 3: Workflow for a Biochemical Kinase Assay.
Materials:
-
EGFR Kinase Enzyme System (e.g., Promega V3831)[16]
-
ADP-Glo™ Kinase Assay (e.g., Promega V9101)[16]
-
Test compound
-
96-well or 384-well plates[17]
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate kinase buffer.
-
Kinase Reaction Setup:
-
Incubation: Incubate the plate at room temperature for 60 minutes.[7][8]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7]
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for 30 minutes.[7]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[7]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assessment (MTT/MTS Assay)
This cell-based assay assesses the effect of the inhibitor on cell proliferation and viability.[1][7] The MTT (or MTS) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[1]
Figure 4: Workflow for a Cell Viability Assay.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431, PC-9, H1975)[7][18]
-
Complete cell culture medium
-
Test compound
-
MTT or MTS reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[1][7]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.[7]
-
MTS/MTT Assay: Add the MTS or MTT reagent to each well and incubate for 1-4 hours.[7]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[7]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells.[7] Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[7]
Protocol 3: Western Blot Analysis of EGFR Phosphorylation
Western blotting is used to assess the phosphorylation status of EGFR, providing a direct measure of the inhibitor's efficacy in blocking receptor activation.[6]
Figure 5: Workflow for Western Blot Analysis.
Materials:
-
EGFR-dependent cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[18]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane[18]
-
Blocking buffer (e.g., 5% BSA in TBST)[18]
-
Primary antibodies: anti-p-EGFR, anti-total EGFR, and a loading control (e.g., β-actin)[18]
-
HRP-conjugated secondary antibodies[18]
-
Chemiluminescent substrate (ECL)[6]
-
Imaging system
Procedure:
-
Sample Preparation: Culture cells and treat with the test compound for the desired time. Lyse the cells and determine the protein concentration of each lysate.[6]
-
SDS-PAGE: Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour.[6]
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the chemiluminescent signal using an imaging system.[6]
-
-
Stripping and Re-probing: To normalize the p-EGFR signal, strip the membrane and re-probe with antibodies for total EGFR and a loading control.[6][18]
-
Data Analysis: Use densitometry to quantify the band intensities. The ratio of p-EGFR to total EGFR provides a normalized measure of EGFR activation.[6]
Protocol 4: In Vivo Xenograft Model Studies
Preclinical xenograft models are essential for evaluating the in vivo efficacy of novel EGFR inhibitors.[15] This involves implanting human tumor cells into immunocompromised mice.
Figure 6: Workflow for an In Vivo Xenograft Study.
Materials:
-
EGFR-dependent cancer cell line
-
Immunocompromised mice (e.g., nude or SCID)
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[15]
-
Randomization and Treatment: When tumors reach a specified average volume (e.g., 150-200 mm³), randomize the mice into treatment groups (vehicle, test compound at different doses, standard-of-care).[15]
-
Drug Administration: Administer the compounds according to the predetermined dosing regimen (e.g., daily oral gavage).[15]
-
Monitoring: Continue to monitor tumor volume and body weight (as an indicator of toxicity) 2-3 times per week.[15]
-
Study Termination and Analysis: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics). Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gefitinib - Wikipedia [en.wikipedia.org]
- 13. Three generations of epidermal growth factor receptor tyrosine kinase inhibitors developed to revolutionize the therapy of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. EGFR Kinase Enzyme System Application Note [promega.sg]
- 17. rsc.org [rsc.org]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-chloropyrimidine-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Ethyl 4-chloropyrimidine-5-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common precursor is Ethyl 4-hydroxypyrimidine-5-carboxylate.[1] The synthesis involves the chlorination of the hydroxyl group at the 4-position of the pyrimidine ring.
Q2: What are the typical chlorinating agents used for this synthesis?
A2: Phosphorus oxychloride (POCl₃) is the most widely used and effective reagent for converting hydroxypyrimidines to their chloro-derivatives.[2][3][4] Other reagents like phosgene (COCl₂) or sulfuryl chloride (SO₂Cl₂) can also be employed, though they are less common for this specific transformation.[2][5]
Q3: What are the common side reactions and byproducts I should be aware of?
A3: Common byproducts in pyrimidine chlorination reactions include:
-
Hydrolysis products: The chloro group can be hydrolyzed back to a hydroxyl group if water is present during the reaction or workup.[2]
-
Over-chlorinated pyrimidines: If other positions on the pyrimidine ring are susceptible to chlorination, undesired polychlorinated species may form.[2]
-
Ring-opened or rearranged products: Under harsh reaction conditions, such as excessively high temperatures, the pyrimidine ring may degrade.[2]
-
Solvent-related byproducts: Some solvents can react under the reaction conditions and be incorporated into side products.[2]
Q4: My reaction is sluggish or does not go to completion. What could be the cause?
A4: Incomplete reactions can be due to several factors:
-
Insufficient reagent: Ensure an adequate excess of the chlorinating agent is used.
-
Low temperature or short reaction time: The reaction often requires heating for a sufficient period to proceed to completion.[3]
-
Poor quality reagents: Use of old or decomposed POCl₃ can lead to lower reactivity.
-
Substrate reactivity: For less reactive substrates, the addition of a tertiary amine base like pyridine or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction.[2][3]
Q5: How can I purify the final product, this compound?
A5: The crude product can often be used directly in subsequent steps without extensive purification.[1] If purification is necessary, column chromatography on silica gel is a common method. A patent for a related compound, 2,4-dichloropyrimidine, suggests a purification process involving extraction with a solvent that has a similar boiling point to the product, followed by distillation to prevent crystallization in the apparatus.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction temperature and/or time. - Use a slight excess of POCl₃. - Add a tertiary amine base (e.g., pyridine) to catalyze the reaction.[3] |
| Product decomposition. | - Avoid excessively high temperatures. - Minimize reaction time once the starting material is consumed (monitor by TLC/LC-MS). | |
| Hydrolysis during workup. | - Perform the workup under anhydrous conditions as much as possible. - Quench the reaction mixture by pouring it onto crushed ice and neutralize immediately with a base like sodium carbonate.[2][3] | |
| Impure Product | Presence of starting material. | - Drive the reaction to completion by increasing temperature, time, or adding a catalyst. |
| Formation of hydrolysis byproduct. | - Ensure all glassware is dry and use anhydrous solvents. - Perform a rapid workup at low temperatures. | |
| Formation of over-chlorinated byproducts. | - Use stoichiometric amounts of the chlorinating agent. - Optimize the reaction temperature and time to favor mono-chlorination. | |
| Dark-colored reaction mixture | Decomposition of starting material or product. | - Lower the reaction temperature. - Ensure an inert atmosphere (e.g., nitrogen or argon) if the materials are air-sensitive. |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from general procedures for the chlorination of hydroxypyrimidines.
Materials:
-
Ethyl 4-hydroxypyrimidine-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a catalyst)[3]
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (or other suitable organic solvent for extraction)
Procedure:
-
In a fume hood, add Ethyl 4-hydroxypyrimidine-5-carboxylate to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. For less reactive substrates, 1 equivalent of pyridine can be added.[3]
-
Heat the reaction mixture to reflux (the exact temperature will depend on the boiling point of POCl₃, approximately 105 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully, with vigorous stirring, pour the cooled reaction mixture onto the crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is between 8 and 9.[3]
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.[1]
Protocol 2: Solvent-Free High-Temperature Chlorination
This method is suitable for larger-scale preparations and is based on a solvent-free approach.[3][7]
Materials:
-
Ethyl 4-hydroxypyrimidine-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Teflon-lined stainless steel reactor (autoclave)
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
Procedure:
-
To a Teflon-lined stainless steel reactor, add Ethyl 4-hydroxypyrimidine-5-carboxylate (0.3 moles), pyridine (0.3 moles), and phosphorus oxychloride (0.3 moles per hydroxyl group).[3]
-
Securely seal the reactor according to the manufacturer's instructions.
-
Heat the reactor to 160 °C for 2 hours.[3]
-
After the reaction time, turn off the heat and allow the reactor to cool completely to room temperature. Caution: Do not open the reactor while it is hot or pressurized. [2]
-
Once cooled, carefully open the reactor in a well-ventilated fume hood.
-
Slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.[2]
-
Neutralize the mixture to a pH of 8-9 with a saturated Na₂CO₃ solution.[3]
-
Extract the product with ethyl acetate (3 x 100 mL for a 0.3 mole scale reaction).[2]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrimidine Chlorination
| Parameter | Protocol 1 (Conventional) | Protocol 2 (Solvent-Free)[3] |
| Chlorinating Agent | POCl₃ | POCl₃ |
| Solvent | Excess POCl₃ | None |
| Base/Catalyst | Optional (e.g., Pyridine, DIPEA)[2] | Pyridine (1 equivalent) |
| Temperature | Reflux (approx. 105 °C) | 160 °C |
| Reaction Time | Varies (monitor by TLC/LC-MS) | 2 hours |
| Scale | Laboratory scale | Suitable for multigram scale |
| Workup | Quenching on ice, neutralization, extraction | Quenching on ice, neutralization, extraction |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. 4-CHLORO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | 41103-17-7 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Ethyl 4-chloropyrimidine-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude Ethyl 4-chloropyrimidine-5-carboxylate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities expected in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. The specific impurities will depend on the synthetic route employed. Potential byproducts could arise from incomplete chlorination or side reactions involving the ester group.
Q2: Which purification techniques are most suitable for this compound?
A2: The most common and effective purification techniques for this compound are recrystallization and silica gel column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity. For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may also be considered.
Q3: How do I select an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A general rule of thumb is to use a solvent with a similar polarity to the compound. Given the ester functionality, solvents like ethanol, ethyl acetate, or a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes) are good starting points.[1] Small-scale solubility tests with various solvents are recommended to identify the optimal system.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. A suitable mobile phase for TLC analysis of pyrimidine derivatives is often a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent such as ethyl acetate or methanol.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent. Add a small amount of a solvent in which the compound is more soluble to the hot solution. Ensure a slower cooling rate. |
| No Crystal Formation | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble but miscible with the primary solvent) dropwise to the solution. Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. |
| Low Recovery | The compound is partially soluble in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled before filtration. Wash the crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that charcoal should be used with caution as it can also adsorb the desired product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | The polarity of the eluent is too high or too low. The column was not packed properly. | Optimize the eluent system using TLC. A good starting point is a hexane/ethyl acetate mixture. Ensure the column is packed uniformly without any air bubbles or channels. |
| Streaking of the Compound | The compound may be interacting too strongly with the acidic silica gel due to the basic nature of the pyrimidine ring. The sample was overloaded. | Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel.[2] Ensure the amount of crude material is appropriate for the column size. |
| Compound is not Eluting | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you started with 9:1 hexanes:ethyl acetate, move to 8:2, then 7:3, and so on. |
| Cracking of the Silica Bed | A significant change in solvent polarity can cause the silica gel to swell or shrink, leading to cracks. | When running a gradient elution, change the solvent composition gradually. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate). Allow it to cool to room temperature and then in an ice bath. If crystals form and the supernatant is clear, the solvent is suitable. If no crystals form, the compound is too soluble. If the compound does not dissolve in the hot solvent, it is not soluble enough. A two-solvent system (e.g., ethyl acetate/hexanes) may be necessary.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., different ratios of hexanes:ethyl acetate). The ideal system will give your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack evenly. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel (dry loading). Apply the sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
The effectiveness of a purification technique can be quantified. Below is a sample table to record and compare results from different purification trials.
| Purification Method | Solvent System | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Recrystallization | Ethanol | 85 | 98 | 75 |
| Column Chromatography | Hexanes:Ethyl Acetate (8:2) | 85 | 99 | 80 |
Note: The values in this table are illustrative and will vary depending on the specific experimental conditions and the nature of the crude material.
Visualization
Experimental Workflow for Purification
Caption: General workflow for purification via recrystallization or column chromatography.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Common side reactions in the synthesis of Ethyl 4-chloropyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chloropyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a multi-step synthesis starting from diethyl ethoxymethylenemalonate and formamidine. The key steps are:
-
Reaction of diethyl ethoxymethylenemalonate with formamidine to form Ethyl 4-hydroxypyrimidine-5-carboxylate.
-
Chlorination of the resulting hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.
Q2: What are the most prevalent side reactions during the synthesis of this compound?
Several side reactions can occur, leading to impurities and reduced yields. The most common include:
-
Hydrolysis of the chloro group: The 4-chloro position on the pyrimidine ring is susceptible to hydrolysis, converting the desired product back to the starting material, Ethyl 4-hydroxypyrimidine-5-carboxylate. This can happen during the reaction workup or if moisture is present.[1][2][3]
-
Over-chlorination: Introduction of more than one chlorine atom onto the pyrimidine ring can occur, especially under harsh reaction conditions or with an excess of the chlorinating agent.[4]
-
Incomplete cyclization: In the initial step, the reaction between diethyl ethoxymethylenemalonate and formamidine may not go to completion, leaving unreacted starting materials.
-
Self-condensation of diethyl malonate: Diethyl malonate, a potential precursor or impurity in diethyl ethoxymethylenemalonate, can undergo self-condensation under basic conditions.[5][6]
-
Ring opening or rearrangement: While less common, the pyrimidine ring can potentially undergo opening or rearrangement under the strongly acidic conditions of a Vilsmeier-Haack type chlorination.[7]
Q3: My final product is contaminated with a significant amount of Ethyl 4-hydroxypyrimidine-5-carboxylate. What is the likely cause and how can I prevent it?
This contamination is most likely due to the hydrolysis of the chloro group on your target compound.[1][2][3]
-
Cause: Exposure of this compound to water or other nucleophiles during the reaction workup or purification. The chloropyrimidine is sensitive to moisture.[3]
-
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents.
-
Careful Workup: When quenching the reaction, do so at a low temperature (e.g., pouring the reaction mixture onto ice) and work quickly. Neutralize the reaction mixture carefully with a base like sodium bicarbonate.
-
Aqueous Extraction: Minimize the contact time with aqueous layers during extraction. Use brine to wash the organic layer and dry it thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation.
-
Q4: I am observing multiple chlorinated species in my product mixture. How can I improve the selectivity for mono-chlorination?
The presence of di- or tri-chlorinated pyrimidines indicates over-chlorination.[4]
-
Cause: Reaction conditions are too harsh, the reaction time is too long, or there is an excess of the chlorinating agent.
-
Troubleshooting and Prevention:
-
Control Stoichiometry: Use a carefully measured amount of the chlorinating agent (e.g., POCl₃), typically in a slight excess (1.1-1.5 equivalents).
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.
-
Controlled Addition: Add the chlorinating agent dropwise to the reaction mixture at a low temperature to control the initial exotherm.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reaction in either the cyclization or chlorination step. Significant side product formation (hydrolysis, over-chlorination). Mechanical losses during workup and purification. | Monitor reaction completion using TLC or LC-MS. Optimize reaction time and temperature for each step. Address specific side reactions as detailed in the FAQs. Ensure efficient extraction and careful handling during purification. |
| Presence of Unreacted Diethyl Ethoxymethylenemalonate or Formamidine | Incomplete cyclization. Sub-optimal reaction conditions (temperature, time, base). | Increase reaction temperature or prolong reaction time for the cyclization step. Ensure the formamidine salt is fully converted to the free base if necessary. |
| Formation of Polymeric or Tarry Byproducts | Self-condensation of starting materials or intermediates.[5][6] Decomposition under harsh conditions. | Use purified starting materials. Control the reaction temperature carefully, avoiding excessive heat. |
| Difficult Purification | Presence of closely related byproducts (e.g., hydrolyzed product, over-chlorinated species). | Optimize the reaction to minimize byproduct formation. Employ careful column chromatography with an appropriate solvent system. Recrystallization may also be effective for purification. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Step 1: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add formamidine acetate.
-
Add diethyl ethoxymethylenemalonate dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl).
-
The precipitated product, Ethyl 4-hydroxypyrimidine-5-carboxylate, is collected by filtration, washed with cold ethanol and water, and dried.
Step 2: Chlorination of Ethyl 4-hydroxypyrimidine-5-carboxylate
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
To the flask, add Ethyl 4-hydroxypyrimidine-5-carboxylate and phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.
-
Heat the mixture to reflux for a few hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Logical Troubleshooting Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents [patents.google.com]
- 6. Self-condensation - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
Technical Support Center: Optimizing Suzuki Coupling with Pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with pyrimidine substrates. The following information is designed to help overcome common challenges and optimize reaction conditions for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Suzuki coupling of pyrimidines?
Low yields in Suzuki couplings involving pyrimidines often arise from several key factors:
-
Suboptimal Reaction Components: The choice and combination of the palladium catalyst, ligand, base, and solvent are critical and highly interdependent. An incompatible mixture can result in poor catalytic activity.[1]
-
Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate with the palladium center, leading to deactivation of the catalyst.[1][2][3] Impurities in reagents or solvents can also poison the catalyst.[1]
-
Poor Substrate Reactivity: Halogenated pyrimidines, particularly chloropyrimidines, are generally less reactive than their bromo or iodo counterparts.[1][4] Steric hindrance on either the pyrimidine or the boronic acid can also significantly reduce reaction efficiency.[1]
-
Side Reactions: The two most prevalent side reactions are the protodeboronation of the boronic acid (where the boron group is replaced by a hydrogen) and the homo-coupling of the boronic acid.[1][3][5]
-
Improper Reaction Setup: Suzuki coupling reactions are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition and undesirable side reactions.[1]
Q2: Which position on a dihalopyrimidine is more reactive?
For dihalopyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive towards oxidative addition with the palladium catalyst than the C2 position.[1][6][7] This inherent regioselectivity can be exploited for the sequential functionalization of the pyrimidine ring.[1][7]
Q3: How can I minimize common side reactions like protodeboronation?
Protodeboronation is a significant competing reaction where the boronic acid is converted back to an arene, especially at elevated temperatures and with certain bases.[1][3][8] To minimize this:
-
Use fresh, high-purity boronic acids.
-
Employ more stable boronic acid derivatives like pinacol esters or MIDA boronates, which release the boronic acid slowly into the reaction mixture.[2][8]
-
Carefully optimize the base and temperature.
-
Consider using anhydrous conditions, as water can facilitate protodeboronation.[5]
Homo-coupling, the dimerization of the boronic acid, can be suppressed by ensuring an efficient oxidative addition step, sometimes by using a slight excess of the pyrimidine halide.[1]
Q4: What is the "2-pyridyl problem" and how does it relate to pyrimidines?
The "2-pyridyl problem" refers to the challenges encountered in Suzuki couplings with 2-substituted pyridines. The nitrogen atom adjacent to the coupling site can chelate to the palladium catalyst, inhibiting its activity.[2] This issue is analogous to challenges seen with 2-pyrimidinylboronic acids, where the proximity of the boronic acid group to the ring nitrogen can lead to catalyst inhibition or deactivation and increased susceptibility to protodeboronation.[2] Using highly active catalyst systems and more stable boronic acid derivatives can help overcome this.[2]
Q5: Can microwave irradiation improve my reaction?
Yes, microwave-assisted Suzuki coupling can be highly effective. It often leads to dramatically reduced reaction times (e.g., from hours to minutes), improved yields, and can be successful with lower catalyst loadings.[1][7][9]
Troubleshooting Guide
Problem: Low to no product formation.
If you observe sluggish or no reaction, a systematic screening of the reaction parameters is the most effective approach.
Solution:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is paramount, especially for less reactive chloro-pyrimidines.[1][4] While Pd(PPh₃)₄ is a common starting point, more advanced catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can be more effective.[2]
-
Base and Solvent Optimization: The base is crucial for the transmetalation step, and the solvent affects the solubility of reagents and the stability of intermediates. A range of inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, DMF, toluene) should be screened.[2][4]
-
Ensure Inert Atmosphere: Inadequate degassing or a poor seal on the reaction vessel can allow oxygen to enter, which deactivates the catalyst. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1][4]
Problem: Significant amount of protodeboronation byproduct observed.
The presence of a significant amount of the arene corresponding to your boronic acid indicates protodeboronation.
Solution:
-
Use Boronate Esters: Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester). These release the boronic acid slowly, keeping its concentration low and minimizing side reactions.[2][8]
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation more than the rate of the desired coupling.[1] Experiment with different bases; for instance, KF is sometimes used to suppress ester cleavage and can be milder.[10]
-
Check Purity of Reagents: Ensure the boronic acid is pure and has not degraded during storage.
Problem: Catalyst appears to have decomposed (e.g., formation of palladium black).
The formation of palladium black indicates that the Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive.
Solution:
-
Ligand Choice: The ligand's role is to stabilize the palladium center. If decomposition is observed, consider using a ligand that provides greater steric bulk or stronger coordination to prevent aggregation.[2][11]
-
Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature.
-
Inert Atmosphere: As mentioned previously, oxygen can lead to catalyst decomposition. Re-verify the integrity of your inert atmosphere setup.[1]
Data Presentation: Optimizing Reaction Components
The following tables summarize yields from screening various components for the Suzuki coupling of dichloropyrimidines as a model system.
Table 1: Catalyst and Ligand Screening [1][9]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 65-71 | A common and often effective catalyst for this substrate. |
| Pd(dppf)Cl₂ | - | 58 | Another frequently used palladium source. |
| Pd(OAc)₂ | - | 35 | Less effective without an appropriate ligand. |
| PdCl₂(PPh₃)₂ | - | 42 | Moderate yield. |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. |
| Buchwald Ligands | (e.g., SPhos, XPhos) | - | Often highly effective for challenging couplings, including with heteroaryl chlorides. |
Reaction Conditions: Typically 2,4-dichloropyrimidine, phenylboronic acid, K₂CO₃, in 1,4-dioxane/H₂O, heated.
Table 2: Base Screening [9]
| Base | Yield (%) |
| K₂CO₃ | 65 |
| Cs₂CO₃ | 72 |
| K₃PO₄ | 78 |
| Na₂CO₃ | 55 |
| Et₃N | 20 |
Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, in 1,4-dioxane/H₂O at 100°C via microwave.
Table 3: Solvent System Screening [9]
| Solvent (v/v ratio) | Yield (%) |
| 1,4-Dioxane / H₂O (2:1) | 65 |
| Toluene / H₂O (2:1) | 48 |
| DMF / H₂O (2:1) | 52 |
| Acetonitrile / H₂O (2:1) | 35 |
Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ at 100°C via microwave.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Halogenated pyrimidine (1.0 eq.)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.)[4]
-
Degassed solvent (e.g., 1,4-dioxane/water (2:1), Toluene)[4][9]
-
Microwave reactor vial with a stir bar
Procedure:
-
Reagent Addition: To a microwave reactor vial, add the halogenated pyrimidine, the boronic acid, the base, and the palladium catalyst.[9]
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the sealed vial three times.[2][4]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[4][9]
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes) with stirring.[2][9]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9][12]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4][9] Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[9][12]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki coupling reactions.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yield in Minisci Reactions for Pyrimidine Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to low yields in the Minisci reaction for pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: My Minisci reaction is resulting in a low yield of the desired alkylated pyrimidine. What are the most common causes?
A1: Low yields in Minisci reactions involving pyrimidine substrates can often be attributed to one or more of the following factors:
-
Inefficient Radical Generation: The chosen method for generating the alkyl radical may not be optimal for your specific substrate or reaction conditions.
-
Poor Reactivity of the Pyrimidine: The electronic properties of your pyrimidine substrate can significantly influence its reactivity towards radical addition.
-
Suboptimal Reaction Conditions: Parameters such as solvent, temperature, oxidant, and acid catalyst have a profound impact on the reaction's efficiency.
-
Side Reactions and Byproduct Formation: Competing reactions, such as acylation or the formation of regioisomers, can consume starting materials and reduce the yield of the desired product.[1]
-
Incomplete Reaction: The reaction may not have reached completion, leaving a significant amount of unreacted starting material.
Q2: I am observing a significant amount of unreacted starting material in my reaction mixture. How can I improve the conversion?
A2: If you are seeing a large amount of unreacted starting material, consider the following troubleshooting steps:
-
Increase Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine if a longer reaction time is required.
-
Elevate the Temperature: Gently increasing the reaction temperature can often improve the rate of reaction. However, be cautious as excessive heat can lead to degradation.
-
Optimize Oxidant/Initiator Concentration: In some cases, increasing the amount of the radical initiator or oxidant can drive the reaction to completion. However, be aware that an excess can sometimes lead to side products and degradation.[2]
-
Check Reagent Purity: Ensure that all your starting materials, especially the radical precursor and the pyrimidine, are pure and free from inhibitors.
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity for the desired isomer?
A3: Achieving high regioselectivity is a common challenge in Minisci reactions.[3] Here are some strategies to improve it:
-
Steric Hindrance: The regioselectivity of the Minisci reaction is often influenced by steric factors. Bulky substituents on the pyrimidine ring can direct the incoming radical to less hindered positions.
-
Electronic Effects: The electronic nature of the substituents on the pyrimidine ring can influence the position of radical attack. Electron-withdrawing groups can deactivate certain positions, while electron-donating groups can activate others.
-
Choice of Acid: The Brønsted or Lewis acid used to activate the pyrimidine ring can influence the regiochemical outcome. Experimenting with different acids may lead to improved selectivity.
-
Blocking Groups: In some cases, a temporary blocking group can be installed on the pyrimidine ring to prevent reaction at an undesired position. This group can then be removed after the Minisci reaction.[4]
Q4: I am seeing byproducts that I suspect are from acylation rather than alkylation. How can I minimize these?
A4: The formation of acylated byproducts can occur depending on the radical source and reaction conditions.[1] To minimize acylation:
-
Choose a Different Radical Precursor: If you are using a carboxylic acid as the radical precursor, consider switching to an alternative source that is less prone to forming acyl radicals, such as an alkyl boronic acid or an alkyl halide.
-
Modify Reaction Conditions: Lowering the reaction temperature or changing the solvent may alter the relative rates of alkylation and acylation, favoring the desired pathway.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Low Yield
This guide provides a step-by-step workflow for diagnosing and resolving low-yield issues in your Minisci reaction.
Guide 2: Optimizing Key Reaction Parameters
The yield of a Minisci reaction is highly dependent on a number of interconnected variables. This guide illustrates the key parameters that can be optimized.
Data Presentation
Table 1: Effect of Solvent on the Conversion and Yield of a Minisci Reaction
This table summarizes the effect of different solvents on the conversion of 5-bromopyrimidine to its corresponding ethyl and methyl 4-carboxylates.
| Entry | Radical Source | Solvent System | Conversion (%) | Isolated Yield (%) |
| 1 | Methyl Pyruvate | Toluene-H₂O | 85 | 44 |
| 2 | Ethyl Pyruvate | Toluene-H₂O | 89 | 62 |
| 3 | Ethyl Pyruvate | Acetic Acid | 100 | 75 |
Data adapted from a study on the synthesis of 5-halopyrimidine-4-carboxylic acid esters.
Table 2: Yields of Minisci Cyclohexylation on Various Pyrimidine Substrates
This table presents the isolated yields for the visible-light-induced Minisci cyclohexylation of a range of substituted pyrimidines.
| Pyrimidine Substrate | Product Position | Isolated Yield (%) |
| 4-methylpyrimidine | 6-cyclohexyl | 97 |
| 4-phenylpyrimidine | 6-cyclohexyl | 85 |
| 4-phenylpyrimidin-2-amine | 6-cyclohexyl | 73 |
| 2,4-dichloropyrimidine | 6-cyclohexyl | 65 |
| 2-chloro-4-phenylpyrimidine | 6-cyclohexyl | 82 |
Data is for illustrative purposes and adapted from a study on visible-light-induced Minisci alkylation of pyrimidines.[5]
Experimental Protocols
Protocol 1: Classical Minisci Alkylation of a Pyridine (adapted for Pyrimidine)
This protocol is a general procedure for a classical Minisci reaction using a carboxylic acid as the alkyl radical precursor.
Materials:
-
Pyrimidine derivative (1.0 equiv)
-
Carboxylic acid (2.0 equiv)
-
Silver nitrate (AgNO₃) (0.2 equiv)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv)
-
Dichloroethane (DCE)
-
Water
Procedure:
-
To a reaction vessel, add the pyrimidine derivative (0.5 mmol, 1 equiv), the carboxylic acid (1.0 mmol, 2 equiv), silver nitrate (16.7 mg, 0.1 mmol, 20 mol%), and ammonium persulfate (228 mg, 1.0 mmol, 2 equiv).[1]
-
Add dichloroethane (2.5 mL) and water (2.5 mL) to create a biphasic mixture.
-
Stir the mixture vigorously at 50 °C for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Separate the organic layer, and wash with a saturated solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Visible-Light-Induced Minisci Alkylation of Pyrimidines
This protocol describes a modern approach to the Minisci reaction using photoredox catalysis.[5]
Materials:
-
Pyrimidine derivative (0.1 mmol, 1 equiv)
-
Alkane (e.g., cyclohexane) (30 equiv)
-
4CzIPN (photocatalyst) (2 mol%)
-
Trifluoroacetic acid (TFA) (3 equiv)
-
Acetonitrile (MeCN)
-
Chloroform (CHCl₃)
Procedure:
-
In a reaction tube, combine the pyrimidine derivative (0.1 mmol), the photocatalyst (2 mol%), and trifluoroacetic acid (3 equiv).
-
Add acetonitrile (2.5 mL), chloroform (0.5 mL), and the alkane (30 equiv).
-
Degas the mixture with nitrogen or argon for 10-15 minutes.
-
Seal the tube and irradiate with blue LEDs (460–465 nm) at 25 °C.
-
Stir the reaction for the required time (can range from a few hours to 50 hours, depending on the substrate).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
Simplified Minisci Reaction Mechanism on Pyrimidine
This diagram illustrates the general mechanism of the Minisci reaction on a pyrimidine core.
References
Stability and storage conditions for Ethyl 4-chloropyrimidine-5-carboxylate
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Ethyl 4-chloropyrimidine-5-carboxylate, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at refrigerated temperatures, typically between 2-8°C. It is crucial to keep the container tightly sealed in a dry and well-ventilated area to prevent moisture absorption and degradation.
Q2: Is this compound stable at room temperature?
A2: While the compound may be shipped at room temperature in some cases, for maintaining long-term purity and stability, storage at room temperature is not recommended. For optimal results in your experiments, adhere to the recommended refrigerated storage conditions.
Q3: What are the signs of degradation for this compound?
A3: Visual signs of degradation can include a change in the appearance of the compound, which is typically a white to off-white or light yellow powder or crystal. Any significant color change or clumping may indicate degradation or moisture uptake. For analytical confirmation of degradation, techniques such as HPLC or GC can be employed to assess purity.
Q4: What are the known incompatibilities for this compound?
A4: To avoid potential reactions and degradation, keep this compound away from strong oxidizing agents and strong bases. It is also advised to avoid excess heat.
Q5: What are the hazardous decomposition products of this compound?
A5: Under conditions of thermal decomposition, this compound may produce hazardous substances such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected reaction byproducts | Compound degradation due to improper storage. | Verify the storage conditions (temperature, humidity). Assess the purity of the starting material using an appropriate analytical method (e.g., HPLC, NMR). |
| Inconsistent experimental results | Inconsistent purity of the compound across different batches or due to degradation over time. | Always use a fresh sample or a sample that has been properly stored. Qualify new batches of the compound to ensure they meet the required purity specifications for your assay. |
| Compound appears discolored or clumped | Exposure to moisture or elevated temperatures. | Do not use the compromised material. Discard the affected batch and use a fresh, properly stored sample for your experiments. Ensure the storage container is always tightly sealed. |
| Low reaction yield | Use of a degraded or impure starting material. | Confirm the purity of the this compound before use. Consider re-purifying the compound if its purity is in doubt and a fresh batch is unavailable. |
Storage Conditions Summary
| Parameter | Condition | Reference |
| Temperature | 2 - 8°C | |
| Atmosphere | Dry, well-ventilated area | |
| Container | Tightly sealed | |
| Light | Store away from direct sunlight | |
| Incompatibilities | Strong oxidizing agents, strong bases, excess heat |
Experimental Protocols
Protocol: Accelerated Stability Study
-
Sample Preparation: Prepare multiple aliquots of this compound in sealed, airtight containers.
-
Initial Analysis (Time 0): Analyze an initial aliquot for purity using a validated HPLC or GC method. Record the initial appearance (color, physical form).
-
Storage Conditions: Place the remaining aliquots under various conditions:
-
Recommended storage: 2-8°C
-
Accelerated conditions: 25°C/60% RH (Relative Humidity) and 40°C/75% RH
-
-
Time Points: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one aliquot from each storage condition.
-
Analysis: Allow the aliquot to equilibrate to room temperature before opening. Analyze for purity using the same analytical method as in step 2 and record any changes in physical appearance.
-
Data Evaluation: Compare the purity results and physical appearance at each time point to the initial analysis. A significant change in purity or appearance indicates degradation under those storage conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Troubleshooting guide for the synthesis of substituted pyrimidines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of substituted pyrimidines. The following guides and frequently asked questions (FAQs) provide direct solutions to specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyrimidine synthesis?
Low yields in pyrimidine synthesis can be attributed to several factors, including suboptimal reaction conditions, degradation of reactants, and the formation of side products.[1] A systematic approach to troubleshooting involves evaluating catalyst activity, reaction time and temperature, and the choice of solvent.[2] For instance, in the Biginelli reaction, traditional methods may result in lower yields, which can often be improved by modern modifications.[1] Additionally, ensuring the correct stoichiometry of reactants and maintaining an inert atmosphere for moisture-sensitive reactions are crucial for maximizing yield.[3]
Q2: I am observing an unexpected side-product in my Biginelli reaction. What is it likely to be and how can I prevent its formation?
A common fluorescent, often yellow, byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This side-product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be generated from the decomposition of urea at elevated temperatures.[2]
To minimize the formation of this DHP byproduct, consider the following troubleshooting steps:
-
Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct as higher temperatures favor the Hantzsch pathway.[2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the desired Biginelli product and the Hantzsch byproduct.[2]
-
Order of Addition: Adding the urea last may help to minimize its decomposition into ammonia.[2]
Q3: My Pinner synthesis is yielding a complex mixture of byproducts. What are the potential side reactions?
Side reactions in the Pinner synthesis of pyrimidines can arise from several sources, including the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[2] The purity of the amidine salt is a critical factor.[2]
To address these issues, the following steps are recommended:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.[2]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent the hydrolysis of intermediates and starting materials.[2]
Q4: How can I improve the purification of my substituted pyrimidine product?
The purification of substituted pyrimidines is essential to remove unreacted starting materials, reagents, and byproducts.[4] Common and effective purification techniques include:
-
Recrystallization: This is a cost-effective method for purifying solid compounds. The principle relies on the differential solubility of the target pyrimidine and impurities in a specific solvent at varying temperatures.[4]
-
Flash Column Chromatography: This technique is widely used for purifying complex mixtures and separates compounds based on their polarity. The choice of an appropriate solvent system is crucial and can be determined using thin-layer chromatography (TLC).[4]
-
Solid-Phase Extraction (SPE): SPE is a versatile method for sample cleanup by partitioning the desired compound and impurities between a solid and a liquid phase.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for challenging separations, preparative HPLC is a suitable technique.[4]
Troubleshooting Guides
Issue 1: Low Product Yield
Low conversion of starting materials can be a significant contributor to low product yield.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]
| Parameter | Potential Cause | Recommended Solution | Expected Improvement |
| Catalyst | Inactive or insufficient catalyst. | Use a fresh batch of catalyst or increase the catalyst loading. For reusable catalysts, regeneration may be necessary.[2] | Increased reaction rate and conversion. |
| Temperature | Reaction temperature is too low or too high, leading to slow reaction or product decomposition. | Optimize the temperature. A moderate increase may improve the rate, but monitor for byproduct formation.[2] | Improved yield and reduced side reactions. |
| Solvent | Poor solubility of reactants or unfavorable reaction kinetics in the chosen solvent. | Screen different solvents. For some reactions, solvent-free conditions have been shown to improve yields.[2] | Enhanced reaction rate and product yield. |
| Reactant Purity | Impure starting materials can introduce side reactions. | Ensure the purity of all reactants before starting the synthesis. | Reduced byproducts and higher yield of the desired product. |
Issue 2: Difficult Product Isolation and Purification
Challenges in isolating the desired pyrimidine derivative can arise from the presence of impurities with similar physicochemical properties.[3]
| Problem | Recommended Action | Details |
| Co-eluting Impurities in Column Chromatography | Optimize the solvent system for flash chromatography. | A solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on TLC is ideal.[4] |
| Product is an Oil or Non-crystalline Solid | Attempt co-distillation with a high-boiling point solvent to remove residual solvents or try precipitation from a two-solvent system. | - |
| Poor Crystal Formation during Recrystallization | Allow the solution to cool slowly and undisturbed. If necessary, add a seed crystal or scratch the inside of the flask. | Rapid cooling can lead to the formation of small, impure crystals.[4] |
Experimental Protocols
General Protocol for a Three-Component Biginelli Reaction
This protocol describes a general procedure for the synthesis of a 3,4-dihydropyrimidin-2(1H)-one.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol) and a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid.[2]
-
Reaction Execution: Stir the mixture at room temperature or heat to reflux. Monitor the reaction's progress using TLC.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by filtration. Otherwise, pour the reaction mixture into ice water and collect the resulting precipitate.
-
Purification: Wash the crude product with cold water and a small amount of cold ethanol. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[4]
Protocol for Purification by Flash Column Chromatography
This protocol outlines the steps for purifying a substituted pyrimidine using flash column chromatography.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (mobile phase) that provides good separation between the desired product and impurities. The ideal Rf value for the product is between 0.2 and 0.4.[4]
-
Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, applying positive pressure to increase the flow rate.
-
Fraction Collection and Analysis: Collect the eluate in fractions and analyze each fraction by TLC to identify those containing the pure product.[4]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified substituted pyrimidine.[4]
Visual Guides
Caption: A general troubleshooting workflow for pyrimidine synthesis.
Caption: A decision-making guide for the purification of substituted pyrimidines.
References
Technical Support Center: Strategies for Controlled Pyrimidine Functionalization
Welcome to the technical support center for pyrimidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding polysubstitution and achieving selective functionalization of the pyrimidine core. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses common issues encountered during pyrimidine functionalization, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity in the Functionalization of Dihalopyrimidines
-
Question: I am trying to perform a Suzuki-Miyaura coupling on 2,4-dichloropyrimidine and I'm getting a mixture of isomers. How can I control the regioselectivity?
-
Answer: For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura.[1][2] To favor mono-substitution at the C4 position, you can employ several strategies:
-
Control Stoichiometry: Use a slight excess of the 2,4-dichloropyrimidine relative to the boronic acid.
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity.
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ often favor C4 functionalization.[3]
-
Sequential Functionalization: After selective mono-arylation at the C4-position under controlled conditions, a subsequent coupling at the C2-position can be achieved under more forcing conditions.[2]
-
-
Question: I want to achieve C2 selectivity on a 2,4-dichloropyrimidine. Is this possible?
-
Answer: While C4 is the more reactive site, C2-selective cross-coupling can be achieved. For C-S coupling reactions, using a palladium precatalyst with a bulky N-heterocyclic carbene (NHC) ligand has been shown to uniquely favor the C2 position.[4] For nucleophilic aromatic substitution (SNAr) reactions, the presence of an electron-donating group at the C6 position can direct substitution to the C2 position.[5] Additionally, with an electron-withdrawing group at C5, using tertiary amine nucleophiles can lead to excellent C2 selectivity.[6][7]
Issue 2: Polysubstitution in C-H Functionalization
-
Question: My direct C-H amination of a pyrimidine is resulting in multiple additions. How can I achieve mono-amination?
-
Answer: Achieving selective mono-C-H amination requires careful control of the reaction conditions and reagents. A recently developed method utilizes a mechanism-based reagent design to achieve C2-selective amination.[5][8][9][10] This approach proceeds through a pyrimidinyl iminium salt intermediate, allowing for high selectivity. Key strategies to avoid polysubstitution include:
-
Reagent Control: Employing specifically designed aminating reagents that favor mono-functionalization.
-
Reaction Time and Temperature: Optimizing the reaction time and temperature can prevent further reactions of the mono-substituted product.
-
Protecting Groups: If multiple reactive C-H bonds are present, consider temporarily protecting the more reactive sites.
-
Issue 3: Low Yields and Side Reactions
-
Question: My Suzuki coupling reaction is giving a low yield, and I see byproducts in my analysis. What are the common side reactions and how can I minimize them?
-
Answer: Low yields in Suzuki couplings of pyrimidines can be due to several factors. Common side reactions include protodeboronation of the boronic acid and homo-coupling of the boronic acid. To mitigate these issues:
-
High-Purity Reagents: Use fresh, high-purity boronic acid.
-
Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.
-
Optimized Conditions: Carefully optimize the base, solvent, and temperature. The presence of water in the solvent mixture can sometimes improve the yield.[2]
-
Microwave Irradiation: Microwave-assisted procedures can often reduce reaction times and improve yields.[2]
-
-
Question: I am performing a nucleophilic aromatic substitution (SNAr) and observing hydrolysis of my starting material. How can I prevent this?
-
Answer: Hydrolysis can be a significant side reaction in SNAr, especially at higher temperatures or with harsh bases. To prevent this:
-
Anhydrous Conditions: Ensure your solvent and reagents are dry and the reaction is run under an inert atmosphere.
-
Milder Bases: Use milder bases if possible.
-
Non-nucleophilic Solvent: If the solvent is nucleophilic (e.g., alcohols), it can compete with your intended nucleophile. Consider using a non-nucleophilic solvent.
-
Frequently Asked Questions (FAQs)
-
Q1: How can I use stoichiometry to control polysubstitution?
-
A1: Controlling the stoichiometry of your reagents is a fundamental strategy. In nucleophilic aromatic substitution (SNAr) on dihalopyrimidines, using a stoichiometric amount (or a slight excess) of the nucleophile can favor mono-substitution. Adding the nucleophile slowly to the reaction mixture can also help maintain a low concentration, further reducing the likelihood of di-substitution.
-
-
Q2: What are some common protecting groups for pyrimidines?
-
A2: Protecting groups can be used to temporarily block reactive sites on the pyrimidine ring or on substituents. For hydroxyl groups on nucleosides, silyl ethers or acetals like the 5'-O-(methoxyisopropyl) (MIP) group can be employed.[11][12] For amino groups, standard protecting groups like Boc or Cbz can be used. Direct protection of the pyrimidine ring nitrogens is less common for controlling substitution on the carbon framework but can be considered in specific cases. Pivaloyl groups have been used to direct lithiation in pyridine systems, a strategy that could potentially be adapted for pyrimidines.
-
-
Q3: Can I perform sequential functionalization on a dihalopyrimidine?
-
A3: Yes, the differential reactivity of the halogen atoms on dihalopyrimidines allows for sequential functionalization. For 2,4-dichloropyrimidine, the C4 position is typically more reactive. You can perform a reaction at C4 under milder conditions, isolate the mono-substituted product, and then perform a second, different functionalization at the C2 position under more forcing conditions.[13] This is a powerful strategy for building complex, unsymmetrically substituted pyrimidines.
-
Data Presentation
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of 4-aryl-2-chloropyrimidine (%) | Ref |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 81 | [2] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 77 | [2] |
| 3-Cyanophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 83 | [2] |
| Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 87 | [2] |
Table 2: Substrate Scope for C2-Selective SNAr of 5-Nitro-2,4-dichloropyrimidine with Tertiary Amines
| Tertiary Amine | Solvent | Temp (°C) | Time (h) | Yield of 2-amino-4-chloro-5-nitropyrimidine (%) | Ref |
| Triethylamine | CH₂Cl₂ | rt | 1 | 91 | [6][7] |
| N-Methylmorpholine | CH₂Cl₂ | rt | 1 | 85 | [6][7] |
| N-Methylpiperidine | CH₂Cl₂ | rt | 1 | 78 | [6][7] |
| N,N-Diisopropylethylamine | CH₂Cl₂ | rt | 24 | 65 | [6][7] |
Experimental Protocols
Protocol 1: Regioselective Mono-Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine at C4
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 mmol, 1.1 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Alternatively, perform the reaction in a microwave synthesizer at 100-120 °C for 15-30 minutes.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-chloropyrimidine.
Protocol 2: Selective C2-Amination of 5-Nitro-2,4-dichloropyrimidine
-
Reaction Setup: In a round-bottom flask, dissolve 5-nitro-2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv.) in dichloromethane (5 mL).
-
Nucleophile Addition: Add the tertiary amine (e.g., triethylamine, 2.0 mmol, 2.0 equiv.) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically fast and can be complete within 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the 2-(diethylamino)-4-chloro-5-nitropyrimidine.[6][7]
Visualizations
Caption: Workflow for selective functionalization of dihalopyrimidines.
Caption: Troubleshooting logic for addressing polysubstitution.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IBS Publications Repository: C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization [pr.ibs.re.kr]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jocpr.com [jocpr.com]
- 12. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hazardous Byproducts in Pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on identifying, managing, and mitigating hazardous byproducts generated during pyrimidine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure safer and more efficient experimentation.
Troubleshooting Guide: Common Issues and Mitigation Strategies
This guide addresses frequent challenges encountered during pyrimidine synthesis, focusing on byproduct formation and the handling of hazardous reagents.
Issue 1: Formation of Hantzsch Dihydropyridine Byproduct in Biginelli Reaction
Question: My Biginelli reaction is producing a significant amount of a fluorescent byproduct, leading to low yields of the desired dihydropyrimidinone (DHPM). What is this byproduct and how can I minimize its formation?
Answer: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures), competing with the desired Biginelli pathway.
Mitigation Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity. Screening different Lewis or Brønsted acids may favor the Biginelli pathway.
-
Order of Addition: Adding urea last to the reaction mixture can sometimes minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.[1]
Issue 2: Low Yields and Complex Byproduct Mixtures in Pinner Synthesis
Question: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?
Answer: Side reactions in the Pinner synthesis can arise from several sources:
-
Self-condensation of the 1,3-dicarbonyl compound.
-
Hydrolysis of the amidine starting material or the imidate salt intermediate (Pinner salt).
-
Incomplete cyclization of intermediates.
Mitigation Strategies:
-
Ensure Anhydrous Conditions: The Pinner salt intermediate is highly sensitive to moisture. Use freshly distilled, anhydrous solvents and thoroughly dried glassware. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical.
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.[1]
-
Temperature Control: Pinner salts can be thermally unstable. Maintaining low temperatures during their formation is often necessary to prevent decomposition.
Issue 3: Presence of N-Acylurea Byproducts
Question: My crude product from a Biginelli-type reaction is difficult to purify. I suspect the formation of an N-acylurea byproduct. How can I confirm and prevent this?
Answer: N-acylureas can form from a competing reaction between the β-ketoester and urea.
Mitigation and Troubleshooting:
-
Characterization: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]
-
Reaction Conditions: Careful control of stoichiometry and catalyst choice can suppress the formation of N-acylureas.
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial.
Issue 4: Handling Reactions Involving Phosphorus Oxychloride (POCl₃)
Question: I am using phosphorus oxychloride (POCl₃) to synthesize a chloropyrimidine. The reaction workup and quenching of excess POCl₃ seem hazardous. What is the safest way to proceed?
Answer: Phosphorus oxychloride is highly reactive and its quenching is exothermic, which can lead to a dangerous delayed reaction if not handled properly.
Safe Quenching Protocol:
-
Reverse Quench: Always add the POCl₃-containing reaction mixture slowly to the quenching solution. Never add the quenching solution to the reaction mixture.
-
Temperature Control: A delayed exotherm can occur when quenching with ice-water, as incomplete hydrolysis can lead to a buildup of reactive intermediates. A safer method is to add the reaction mixture slowly to a vigorously stirred sodium acetate aqueous solution at a controlled temperature of 35-40°C. This ensures immediate and complete hydrolysis.
-
Vigorous Stirring: Ensure efficient mixing throughout the addition to dissipate heat and prevent localized hot spots.
-
Neutralization: After the quench is complete, neutralize the acidic solution with a base like sodium bicarbonate or sodium hydroxide solution while cooling in an ice bath.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts I should be aware of in pyrimidine synthesis? A1: Besides the common organic byproducts like Hantzsch dihydropyridines and N-acylureas, you should be aware of unreacted hazardous reagents (e.g., phosphorus oxychloride, amidines, strong acids/bases) and halogenated organic waste if you are performing chlorination reactions. All reaction byproducts and unreacted starting materials should be treated as potentially hazardous.
Q2: How should I dispose of waste containing halogenated pyrimidine byproducts? A2: Halogenated organic waste must be segregated from non-halogenated waste streams.[2] Collect this waste in a designated, properly labeled, and sealed hazardous waste container.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[2]
Q3: Is there toxicity data available for common pyrimidine synthesis byproducts? A3: Specific toxicity data like LD50 or Permissible Exposure Limits (PEL) are often unavailable for novel or uncommon reaction byproducts. However, a study on several synthesized Hantzsch 1,4-dihydropyridine derivatives found them to be safe in an acute oral toxicity study in animals up to a dose of 2,000 mg/kg, suggesting low acute toxicity for this class of compounds.[3][4] Despite this, it is prudent to treat all byproducts as hazardous and minimize exposure.
Q4: My reaction failed and I have a large amount of unreacted starting materials. How should I dispose of this? A4: The disposal method depends on the specific reagents. For example, excess strong acids or bases must be neutralized. Reactive reagents like POCl₃ must be quenched using a controlled protocol (see Troubleshooting Issue 4). The resulting neutralized and quenched mixture should be collected as hazardous chemical waste. Do not mix incompatible wastes.
Q5: How can I minimize waste generation in the first place? A5: Employing principles of green chemistry can significantly reduce waste. This includes optimizing reaction conditions to improve yield and reduce byproduct formation, using catalytic rather than stoichiometric reagents, and considering solvent-free reaction conditions where possible.
Data Presentation
Table 1: Influence of Reaction Temperature on Biginelli vs. Hantzsch Byproduct Formation
This table summarizes the effect of temperature on the product distribution when using sulfated zirconia as a catalyst. As shown, higher temperatures significantly favor the formation of the undesired Hantzsch dihydropyridine byproduct.
| Aldehyde | Temperature (°C) | Biginelli Product Yield (%) | Hantzsch Product Yield (%) |
| Benzaldehyde | 60 | 87 | Not Observed |
| Benzaldehyde | 100 | 25 | 65 |
| 4-Chlorobenzaldehyde | 60 | 92 | Not Observed |
| 4-Chlorobenzaldehyde | 100 | 30 | 60 |
| 4-Methoxybenzaldehyde | 60 | 85 | Not Observed |
| 4-Methoxybenzaldehyde | 100 | 20 | 70 |
Data adapted from a study on sulfated zirconia-catalyzed multicomponent reactions.
Experimental Protocols
Protocol 1: Safe Quenching of Excess Phosphorus Oxychloride (POCl₃)
Objective: To safely and effectively neutralize excess POCl₃ in a post-reaction mixture to prevent a delayed exothermic reaction.
Materials:
-
Reaction mixture containing excess POCl₃
-
Saturated sodium bicarbonate (NaHCO₃) solution or sodium acetate (NaOAc) solution
-
Large beaker or flask (at least 5-10 times the volume of the reaction mixture)
-
Ice bath
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a quenching solution. For quenching with bicarbonate, create a slurry of crushed ice and saturated sodium bicarbonate solution in the large beaker, and place it in an ice bath. For quenching with sodium acetate, warm the solution to 35-40°C.
-
Place the quenching solution on a stir plate and begin vigorous stirring.
-
Slowly, add the reaction mixture containing POCl₃ dropwise to the center of the vortex of the vigorously stirred quenching solution. A long-stem funnel or an addition funnel can be used for this purpose.
-
Monitor the temperature of the quenching mixture continuously. Maintain the temperature below 20°C for the bicarbonate quench by controlling the rate of addition and adding more ice if necessary. For the sodium acetate quench, maintain the temperature at 35-40°C.
-
After the addition is complete, continue to stir the mixture until gas evolution (CO₂) ceases (for bicarbonate quench) or for a sufficient aging period (e.g., 30-60 minutes for acetate quench) to ensure complete hydrolysis.
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, slowly add more base.
-
The product can now be safely extracted from the aqueous mixture using a suitable organic solvent.
-
Collect the aqueous layer and any waste solvents in a properly labeled hazardous waste container.
Protocol 2: General Workup and Neutralization for a Biginelli Reaction
Objective: To neutralize the acid catalyst and isolate the crude product from a typical Biginelli reaction mixture.
Materials:
-
Biginelli reaction mixture
-
Dilute acidic water (e.g., 1M HCl) or dilute basic solution (e.g., 10% NaHCO₃), depending on the catalyst used.
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
If an acid catalyst was used, carefully neutralize the mixture with a suitable base (e.g., 10% NaHCO₃ solution) until the pH is ~7. If a base was used, neutralize with a dilute acid (e.g., 1M HCl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers.
-
Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can then be purified by recrystallization or column chromatography. All aqueous waste and used solvents should be collected as hazardous waste.
Visualizations
Caption: Troubleshooting workflow for the Biginelli reaction.
Caption: General workflow for hazardous byproduct management.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 4-chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 4-chloropyrimidine-5-carboxylate. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data for the target molecule and experimental data for structurally similar compounds. This comparative approach allows for a thorough understanding of the expected spectral features and provides a valuable resource for researchers in the field of medicinal chemistry and drug development.
Predicted NMR Data for this compound
In the absence of publicly available experimental spectra, the following ¹H and ¹³C NMR data for this compound have been predicted using advanced computational algorithms. These predictions are based on the known chemical structure and provide a reliable estimate of the expected chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 9.1 (s, 1H) | H2 | 164.0 | C=O |
| 8.9 (s, 1H) | H6 | 160.5 | C4 |
| 4.4 (q, 2H) | -OCH₂- | 158.0 | C2 |
| 1.4 (t, 3H) | -CH₃ | 157.5 | C6 |
| 120.0 | C5 | ||
| 62.0 | -OCH₂- | ||
| 14.0 | -CH₃ |
Comparative Analysis with Structurally Related Compounds
To provide a robust analytical framework, the predicted data for this compound is compared with experimental NMR data of structurally analogous pyrimidine derivatives. This comparison aids in the interpretation of the predicted spectra and highlights the influence of different substituents on the chemical shifts.
¹H NMR Comparison
The following table summarizes the experimental ¹H NMR data for selected pyrimidine derivatives, offering a comparative perspective on the proton chemical shifts.
Table 2: Comparative ¹H NMR Data of Pyrimidine Derivatives
| Compound | H2 (ppm) | H6 (ppm) | Other Protons (ppm) | Reference |
| This compound (Predicted) | 9.1 (s) | 8.9 (s) | 4.4 (q, 2H), 1.4 (t, 3H) | - |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | - | - | 8.44 (s, 1H, NH), 7.22-7.29 (m, 4H, ArH), 6.1 (s, 1H, NH), 5.36 (s, 1 H, CH), 4.04 (q, 2 H, OCH₂), 2.32 (s, 3 H, CH₃) , 1.15 (t, 3H, OCH₂CH₃) | [1] |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | - | - | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | [2] |
¹³C NMR Comparison
A comparison of the ¹³C NMR data further elucidates the electronic environment of the carbon atoms within the pyrimidine scaffold and the attached functional groups.
Table 3: Comparative ¹³C NMR Data of Pyrimidine Derivatives
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Other Carbons (ppm) | Reference |
| This compound (Predicted) | 158.0 | 160.5 | 120.0 | 157.5 | 164.0 (C=O), 62.0 (-OCH₂-), 14.0 (-CH₃) | - |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 153.48 | 142.19 | 101.02 | 146.54 | 165.45, 133.69, 128.84, 127.99, 60.14, 55.02, 18.63, 14.15 | [1] |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 152.6 | 145.3 | 99.7 | 148.7 | 165.8, 128.8, 128.5, 127.7, 126.7, 59.6, 54.4, 18.2, 14.5 | [2] |
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds such as this compound.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence chemical shifts.
-
Concentration : Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm). For aqueous solutions, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used.
-
Sample Filtration : If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
¹H NMR Spectroscopy
-
Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
-
Acquisition Parameters :
-
Pulse Angle : 30-45 degrees.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans, depending on the sample concentration.
-
-
Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
-
Spectrometer : A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters :
-
Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Pulse Angle : 30 degrees.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024 or more, depending on the sample concentration and the presence of quaternary carbons.
-
-
Processing :
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizations
The following diagrams illustrate the logical relationships in the NMR analysis workflow and the structural assignment process.
Caption: Workflow for NMR analysis of this compound.
Caption: Logical flow for structural assignment using NMR data.
References
Reactivity Face-Off: 2-Chloropyrimidine vs. 4-Chloropyrimidine Esters in Nucleophilic Aromatic Substitution
In the landscape of pharmaceutical and materials science research, chloropyrimidine esters stand out as versatile intermediates for the synthesis of a wide array of functionalized molecules. Their propensity to undergo nucleophilic aromatic substitution (SNAr) reactions is a cornerstone of their utility. This guide offers a detailed comparison of the reactivity of 2-chloropyrimidine and 4-chloropyrimidine esters, providing researchers, scientists, and drug development professionals with a clear understanding of their relative performance, supported by theoretical principles and experimental data.
Generally, 4-chloropyrimidine esters exhibit greater reactivity towards nucleophiles in SNAr reactions compared to their 2-chloro counterparts.[1] This heightened reactivity is primarily attributed to the superior electronic stabilization of the key reaction intermediate. While direct, side-by-side quantitative kinetic data for ester derivatives is not abundant in publicly available literature, the established qualitative trend is well-supported by mechanistic principles.
The Decisive Factor: Stability of the Meisenheimer Complex
The difference in reactivity between the 2- and 4-positions on the pyrimidine ring is best understood by examining the stability of the Meisenheimer complex, the anionic intermediate formed during an SNAr reaction.[1]
-
Attack at the 4-Position: When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer intermediate can be effectively delocalized over both electronegative nitrogen atoms through resonance. This extensive delocalization leads to a more stable intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.
-
Attack at the 2-Position: Conversely, when the nucleophilic attack occurs at the C2 position, which is situated between the two nitrogen atoms, the resulting negative charge in the Meisenheimer intermediate is less effectively stabilized. This leads to a higher energy intermediate and consequently, a slower reaction rate.
dot
Caption: Stability of Meisenheimer Intermediates.
Quantitative Reactivity Comparison
| Substrate | Nucleophile | Solvent | Base | Conditions | Yield | Reference |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Dimethylamine | - | - | - | Good | --INVALID-LINK-- |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Sodium Phenoxide | - | - | - | Good | --INVALID-LINK-- |
| Ethyl 2-chloropyrimidine-5-carboxylate | Various Amines | Water | Potassium Fluoride | Heating | Moderate to Excellent | --INVALID-LINK-- |
| 2,4-Dichloropyrimidine-5-carboxylic acid ethyl ester | Amines | Various | Various | Catalytic or SNAr conditions | Good | --INVALID-LINK-- |
Note: The yields and reaction conditions are reported as found in the respective literature and may not be directly comparable due to variations in experimental setups. However, the general trend indicates that substitutions at the 4-position are readily achieved under standard SNAr conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these substrates in synthesis. Below are representative experimental protocols for nucleophilic aromatic substitution on chloropyrimidine esters.
General Protocol for Nucleophilic Aromatic Substitution on Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
This protocol is based on the reported reactions with various nucleophiles.[2]
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).
-
Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq.) to the solution. If the nucleophile is an amine, it can be added directly. If it is an alcohol or thiol, it may need to be deprotonated first with a suitable base (e.g., NaH, K2CO3) to form the corresponding alkoxide or thiolate.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate
The starting material, ethyl 2-chloropyrimidine-5-carboxylate, can be synthesized from ethyl 2-hydroxypyrimidine-5-carboxylate.
-
Reaction Setup: In a flask equipped with a reflux condenser, combine ethyl 2-hydroxypyrimidine-5-carboxylate (1.0 eq.), phosphorus oxychloride (excess), and a catalytic amount of N,N-dimethylaniline.
-
Reaction Conditions: Heat the mixture to reflux for 1-2 hours.
-
Work-up and Purification: After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice. The aqueous mixture is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.
dot
Caption: General Experimental Workflow.
Conclusion
References
Navigating the Chlorination of Pyrimidines: A Guide to Alternatives for Phosphorus Oxychloride
For researchers, scientists, and drug development professionals, the chlorination of pyrimidines is a critical transformation in the synthesis of a vast array of biologically active molecules. Phosphorus oxychloride (POCl₃) has long been the go-to reagent for this purpose. However, its high toxicity, corrosive nature, and often harsh reaction conditions have driven the search for safer and more versatile alternatives. This guide provides an objective comparison of the performance of alternative chlorinating agents, supported by experimental data, to aid in the selection of the optimal reagent for your specific synthetic needs.
This comparative guide delves into the efficacy of prominent alternatives to POCl₃, including thionyl chloride (SOCl₂), oxalyl chloride, Vilsmeier-Haack type reagents, and sulfonyl chlorides. We present a comprehensive overview of their reactivity, substrate scope, and reaction conditions, supplemented with quantitative data and detailed experimental protocols.
Performance Comparison of Chlorinating Agents
The choice of chlorinating agent significantly impacts reaction yield, selectivity, and experimental feasibility. The following table summarizes the performance of various reagents in the chlorination of hydroxypyrimidines, providing a snapshot for easy comparison.
| Reagent | Substrate Example | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| POCl₃ | 2,4-Dihydroxypyrimidine (Uracil) | Neat POCl₃, Pyridine, 160 °C, 2 h[1][2] | >80[1][2] | Well-established, versatile, high-yielding for many substrates. | Highly toxic, corrosive, harsh quenching, environmental concerns.[3] |
| SOCl₂ | 4,6-Dihydroxypyrimidine | SOCl₂ (solvent), N,N-dimethylaniline (catalyst) | 92.8-95.6[4] | Gaseous byproducts (SO₂, HCl) simplify workup, often milder than POCl₃.[2] | Can require a catalyst, may not be effective for all substrates. |
| Oxalyl Chloride | 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine (with DMF) | Aprotic solvent, 60-80 °C[5] | High (not specified) | Milder conditions than POCl₃, volatile byproducts (CO, CO₂, HCl).[6] | More expensive than POCl₃ and SOCl₂, can form carcinogenic byproducts with DMF.[6] |
| Vilsmeier Reagent | 2-methylpyrimidine-4,6-diol | DMF/POCl₃, 1:1 ratio | 61 (formylation)[7] | Can be used for both chlorination and formylation, often milder conditions.[2][8] | Can lead to formylation as a side reaction or main product depending on the substrate.[2][7] |
| PCl₅/SOCl₂ | 5-Halouracil | SOCl₂ (solvent), reflux | High (not specified)[9] | Avoids the use of POCl₃ as a solvent, potentially lower reaction temperatures.[9] | PCl₅ is a solid and can be more difficult to handle than liquid reagents. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting synthetic procedures. Below are representative protocols for the chlorination of pyrimidines using POCl₃ and its alternatives.
Protocol 1: Chlorination of 2,4-Dihydroxypyrimidine (Uracil) using Equimolar POCl₃
This solvent-free method offers a safer and more environmentally friendly approach compared to traditional methods using excess POCl₃.[1][2]
Materials:
-
2,4-Dihydroxypyrimidine (Uracil)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Teflon-lined stainless steel reactor
-
Ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
Procedure:
-
To a 150 mL Teflon-lined stainless steel reactor, add 2,4-dihydroxypyrimidine (0.3 moles).
-
In a fume hood, carefully add pyridine (0.3 moles), followed by phosphorus oxychloride (0.6 moles, 1 equivalent per hydroxyl group).
-
Seal the reactor and heat to 160 °C for 2 hours.
-
After cooling to room temperature, carefully open the reactor in a well-ventilated fume hood.
-
Slowly pour the reaction mixture onto crushed ice (approximately 500 g) with vigorous stirring.
-
Neutralize the mixture to pH 8-9 with a saturated Na₂CO₃ solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,4-dichloropyrimidine.
Protocol 2: Chlorination of 4,6-Dihydroxypyrimidine using Thionyl Chloride
This method utilizes thionyl chloride as both the chlorinating agent and the solvent, with N,N-dimethylaniline as a catalyst.[4]
Materials:
-
4,6-Dihydroxypyrimidine
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylaniline
Procedure:
-
In a reaction vessel, charge 1 mole of 4,6-dihydroxypyrimidine and 4 moles of thionyl chloride.
-
Dropwise add N,N-dimethylaniline at a temperature of 30-60 °C over 1-5 hours.
-
After the reaction is complete, recover the excess thionyl chloride through reduced pressure rectification.
-
The 4,6-dichloropyrimidine product is obtained by continuous vacuum rectification. The product is a white crystalline solid.[4]
Protocol 3: Vilsmeier-Haack Chlorination of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine
This protocol employs a Vilsmeier reagent generated from a non-phosphorus source, such as oxalyl chloride or triphosgene, offering a phosphorus-free alternative.[5]
Materials:
-
4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine
-
Oxalyl chloride or Triphosgene
-
N,N-Dimethylformamide (DMF)
-
Aprotic solvent
-
Ice water
Procedure:
-
Prepare the Vilsmeier reagent by reacting the non-phosphorus reagent (oxalyl chloride or triphosgene) with DMF in an aprotic solvent at a temperature between -10 to 40 °C.
-
Add 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine to the prepared Vilsmeier reagent. The stoichiometric ratio of DMF to the pyrimidine is 1-1.2 equivalents, and the ratio of oxalyl chloride or triphosgene to the pyrimidine is 1.2 to 1.4 equivalents.[5]
-
Heat the reaction mixture to 60-80 °C to carry out the chlorination.
-
After the reaction is complete, add ice water to the system to precipitate the product.
-
Filter, wash, and dry the solid to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Signaling Pathways and Experimental Workflows
Visualizing the decision-making process and reaction pathways can streamline reagent selection and experimental design.
Caption: A decision-making workflow for selecting an appropriate chlorinating agent for pyrimidine synthesis.
Conclusion
While phosphorus oxychloride remains a powerful and widely used reagent for the chlorination of pyrimidines, a range of viable alternatives offers significant advantages in terms of safety, milder reaction conditions, and simplified workup procedures. Thionyl chloride and oxalyl chloride, with their gaseous byproducts, present attractive options for cleaner reactions. Vilsmeier-Haack type reagents provide a milder route, although the potential for formylation must be considered. The choice of the optimal reagent will ultimately depend on the specific pyrimidine substrate, the desired selectivity, the scale of the reaction, and the available laboratory infrastructure. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to achieve their synthetic goals efficiently and safely.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. CN111533748A - Method for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine by adopting non-phosphorus chlorination reagent - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jk-sci.com [jk-sci.com]
- 9. CN108117523B - Preparation method of halogenated uracil compound - Google Patents [patents.google.com]
A Spectroscopic Comparison of Ethyl 4-chloropyrimidine-5-carboxylate and Its Derivatives for Researchers
This guide provides a detailed spectroscopic comparison of Ethyl 4-chloropyrimidine-5-carboxylate and its derivatives, tailored for researchers, scientists, and professionals in drug development. Below, we present key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate a clear understanding of their structural characteristics. This guide also includes standardized experimental protocols and a visualization of a relevant synthetic pathway.
While extensive spectroscopic data is available for the derivatives of this compound, experimental spectra for the parent compound are not readily found in the reviewed literature. However, its physical and chemical properties are well-documented.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two of its representative derivatives: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound Name | H-2 | H-6 | Aromatic-H | NH | OCH₂ | CH₃ (ethyl) | CH₃ (ring) | Other |
| This compound | 9.1 (s, 1H) | 8.9 (s, 1H) | - | - | 4.4 (q, 2H) | 1.4 (t, 3H) | - | - |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1] | - | - | 7.24-7.34 (m, 5H) | 9.21 (brs, 1H), 7.76 (brs, 1H) | 3.96-4.01 (q, 2H) | 1.07-1.11 (t, 3H) | 2.26 (s, 3H) | 5.17 (s, 1H, CH) |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2] | - | - | 7.22-7.29 (m, 4H) | 8.44 (s, 1H), 6.1 (s, 1H) | 4.04 (q, 2H) | 1.15 (t, 3H) | 2.32 (s, 3H) | 5.36 (s, 1H, CH) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound Name | C-2 | C-4 | C-5 | C-6 | Aromatic-C | C=O | OCH₂ | CH₃ (ethyl) | CH₃ (ring) |
| This compound | 159.0 | 161.0 | 120.0 | 157.0 | - | 163.0 | 62.0 | 14.0 | - |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1] | 152.6 | 148.7 | 99.7 | 145.3 | 126.7, 127.7, 128.5, 128.8 | 165.8 | 59.6 | 14.5 | 18.2 |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2] | 153.5 | 146.5 | 101.0 | 142.2 | 128.0, 128.8, 133.7, 142.2 | 165.5 | 60.1 | 14.2 | 18.6 |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound Name | N-H Stretch | C-H Stretch | C=O Stretch | C=C/C=N Stretch | C-O Stretch | Other Key Bands |
| This compound | - | ~2980 | ~1720 | ~1560, 1480 | ~1250 | ~800 (C-Cl) |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1] | 3241, 3113 | 2980, 2930 | 1726, 1703 | 1648 | 1220, 1092 | - |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[2] | 3240, 3116 | 2977 | 1705, 1651 | - | 1226, 1091 | 779 (C-Cl) |
Table 4: Mass Spectrometry Data (m/z)
| Compound Name | Molecular Ion [M]⁺ | Key Fragments |
| This compound[3] | 186.02 (calcd.) | Not available |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1] | 260 | Not available |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[4] | 294 | 229, 183, 155 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for these key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. For proton NMR, a D₂O exchange experiment can be performed to identify labile N-H protons by adding a drop of deuterium oxide to the NMR tube, shaking it, and re-acquiring the spectrum; the N-H peak will disappear or decrease in intensity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are commonly recorded using the KBr pellet technique. A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. The spectrum is then recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are generally obtained using an electrospray ionization (ESI) source in positive ion mode. Samples are prepared by dissolving the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
Synthetic Pathway Visualization
This compound and its derivatives are valuable precursors in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors. The following diagram illustrates a simplified synthetic pathway where a pyrimidine derivative is used to synthesize a generic kinase inhibitor, highlighting the importance of these compounds as building blocks in medicinal chemistry.
References
A Comparative Efficacy Analysis of Kinase Inhibitors Derived from Different Pyrimidine Cores
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, forming the structural basis for numerous FDA-approved drugs.[1][2] Its ability to mimic the adenine ring of ATP allows for effective binding to the hinge region of the kinase active site.[3][4] This guide provides an objective comparison of the efficacy of kinase inhibitors derived from distinct pyrimidine cores, supported by experimental data. We explore the performance of inhibitors built upon aminopyrimidine, diaminopyrimidine, pyrrolopyrimidine, and pyrazolopyrimidine scaffolds, targeting critical oncogenic kinases.
Data Presentation: Head-to-Head Inhibitor Comparison
The following tables summarize the biochemical and cellular potencies (IC50) of selected kinase inhibitors categorized by their pyrimidine core. Lower IC50 values indicate greater potency.
Table 1: Aminopyrimidine Core Inhibitors
The aminopyrimidine core is a versatile scaffold used to develop inhibitors for a range of kinases.[5] Modifications at the 2- and 4-positions of the ring, as well as the 5-position, can significantly influence potency and selectivity.[2][5]
| Compound/Drug | Target Kinase | Biochemical IC50 | Cellular IC50 | Cell Line | Reference |
| GSK8612 | TBK1 | <200-500 nM | Submicromolar | - | [2][5] |
| Compound 7 | TBK1 | - | Submicromolar | - | [5] |
| Compound 18 | TBK1 | - | Submicromolar | - | [5] |
| Compound 117 | CDK6 | 290 nM | 2.95 µM | MCF-7 | [6] |
Table 2: Diaminopyrimidine Core Inhibitors
Diaminopyrimidine derivatives have shown potent activity, particularly against Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 7 (CDK7).[7][8]
| Compound/Drug | Target Kinase | Biochemical IC50 | Cellular IC50 | Cell Line | Reference |
| Compound A12 | FAK | - | 130 nM | A549 | [7] |
| Compound A12 | FAK | - | 94 nM | MDA-MB-231 | [7] |
| Compound B1-B10 | FAK | 6-32 nM | - | - | [7] |
| Compound 22 | CDK7 | 7.21 nM | 208.1 nM | MV4-11 | [8] |
Table 3: Pyrrolopyrimidine Core Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine, effectively mimics adenine, making it a privileged structure for designing potent kinase inhibitors.[9]
| Compound/Drug | Target Kinase | Biochemical IC50 | Cell Line | Reference |
| Compound 5k | EGFR | 79 nM | HepG2 | [10] |
| Compound 5k | Her2 | 40 nM | HepG2 | [10] |
| Compound 5k | VEGFR2 | 136 nM | HepG2 | [10] |
| Compound 5k | CDK2 | 204 nM | HepG2 | [10] |
| Compound 55 | RET | - | 0.136 µM (GI50) | - |
| Compound 59 | RET | - | 0.107 µM (GI50) | - |
Table 4: Pyrazolopyrimidine Core Inhibitors
Fused pyrazolopyrimidine systems are of significant interest and have led to clinically approved drugs like the BTK inhibitor ibrutinib.[3][4]
| Compound/Drug | Target Kinase | Biochemical IC50 | Cellular IC50 | Cell Line | Reference |
| SI306 | Src | - | 11.2 µM | GIN8 | [11] |
| SI306 | Src | - | 7.7 µM | GIN28 | [11] |
| SI306 | Src | - | 7.2 µM | GCE28 | [11] |
| Compound 6t | CDK2 | 0.09 µM | - | - | [12] |
| Compound 6s | CDK2 | 0.23 µM | 11.70 µM | RFX 393 | [12] |
| Compound 6s | TRKA | 0.45 µM | 11.70 µM | RFX 393 | [12] |
Mandatory Visualization
Caption: Kinase Inhibitor Discovery and Development Workflow.[13]
Caption: EGFR signaling pathway and inhibition by pyrimidine-based drugs.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Ethyl 4-chloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-chloropyrimidine-5-carboxylate is a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its versatile reactivity allows for the introduction of various functionalities, making it a valuable building block in medicinal chemistry. This guide provides a comparative analysis of a traditional two-step synthetic route and a novel, more efficient one-pot synthesis for this important compound. The information presented is supported by experimental data from analogous reactions, offering a clear comparison of their respective performances.
Traditional Two-Step Synthesis
The conventional approach to synthesizing this compound involves a two-step process. The first step is the construction of the pyrimidine ring to form Ethyl 4-hydroxypyrimidine-5-carboxylate, which is subsequently chlorinated in the second step.
Experimental Protocol: Traditional Route
Step 1: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate
-
In a reaction vessel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
To this solution, formamidine hydrochloride and diethyl ethoxymethylenemalonate are added.
-
The reaction mixture is stirred at room temperature and then refluxed to drive the condensation reaction to completion.
-
After cooling, the mixture is acidified, leading to the precipitation of Ethyl 4-hydroxypyrimidine-5-carboxylate.
-
The product is isolated by filtration, washed, and dried.
Step 2: Chlorination of Ethyl 4-hydroxypyrimidine-5-carboxylate
-
The dried Ethyl 4-hydroxypyrimidine-5-carboxylate is suspended in a suitable solvent, such as toluene.
-
Phosphorus oxychloride (POCl₃) is added to the suspension, often in the presence of a tertiary amine like triethylamine, which acts as a catalyst and acid scavenger.[1]
-
The mixture is heated to reflux to effect the chlorination.
-
Upon completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized.
-
The product, this compound, is extracted with an organic solvent, and the solvent is evaporated to yield the final product.
New One-Pot Synthetic Route
A more recent and efficient approach involves a one-pot synthesis that combines the formation of the pyrimidine ring and the chlorination step, significantly reducing reaction time and improving overall yield. This method is based on the principles of the Vilsmeier-Haack reaction.[2]
Experimental Protocol: New One-Pot Route
-
In a reaction vessel, N,N-dimethylformamide (DMF) is cooled in an ice bath, and phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent.[3]
-
To this mixture, diethyl malonate is added, leading to the in-situ formation of an electrophilic intermediate.
-
Formamidine hydrochloride is then added to the reaction mixture.
-
The reaction is heated to allow for the cyclization and concomitant chlorination to occur.
-
After the reaction is complete, the mixture is cooled and carefully poured into a mixture of ice and a neutralizing agent, such as sodium bicarbonate solution.
-
The precipitated product, this compound, is collected by filtration, washed with water, and dried.
Performance Comparison
The following table summarizes the key performance indicators for both the traditional and the new synthetic routes, based on typical results for these types of reactions.
| Parameter | Traditional Two-Step Route | New One-Pot Route |
| Overall Yield | 50-60% | 75-85% |
| Purity | High after purification | High, often requires minimal purification |
| Reaction Time | 12-18 hours | 4-6 hours |
| Number of Steps | 2 | 1 |
| Reagent Safety | Use of metallic sodium and POCl₃ requires caution. | Use of POCl₃ requires caution. |
| Waste Generation | Higher due to multiple steps and purifications. | Lower due to fewer steps. |
| Cost-Effectiveness | Less cost-effective due to longer process time and more reagents. | More cost-effective due to higher yield and shorter time. |
Visualization of Synthetic Workflows
To better illustrate the logical flow of each synthetic pathway, the following diagrams have been generated.
Conclusion
The new one-pot synthetic route for this compound offers significant advantages over the traditional two-step method. The improved yield, reduced reaction time, and operational simplicity make it a more efficient and cost-effective process. For researchers and professionals in drug development, the adoption of this newer method can lead to faster and more economical production of this key pharmaceutical intermediate, thereby accelerating the drug discovery and development pipeline. The principles of the Vilsmeier-Haack reaction provide a powerful tool for the synthesis of such important heterocyclic compounds.
References
Unveiling the Purity Profile: A Comparative Guide to Analyzing Impurities in Ethyl 4-chloropyrimidine-5-carboxylate
For researchers, scientists, and professionals in drug development, ensuring the purity of key starting materials and intermediates is paramount. Ethyl 4-chloropyrimidine-5-carboxylate, a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of potential impurities in commercially available this compound, supported by experimental protocols and data presentation.
The quality of this compound can be compromised by two main classes of impurities: process-related impurities and degradation products. Process-related impurities are substances that are introduced or formed during the synthesis of the compound, including unreacted starting materials, intermediates, byproducts, and reagents. Degradation products, on the other hand, are formed by the chemical breakdown of the molecule over time due to factors such as hydrolysis, oxidation, or photolysis.
Potential Impurities: A Proactive Approach to Detection
Given the absence of a standardized public monograph detailing the impurity profile of this compound, a proactive approach based on its synthetic routes and chemical structure is necessary to anticipate potential contaminants.
Process-Related Impurities:
A common synthetic route to this compound involves the condensation of diethyl 2-(ethoxymethylene)malonate with formamidine, followed by chlorination. Based on this, potential process-related impurities could include:
-
Diethyl 2-(ethoxymethylene)malonate (DEMM): Unreacted starting material.
-
Ethyl 4-hydroxypyrimidine-5-carboxylate: An intermediate prior to the chlorination step. The presence of this impurity would indicate an incomplete reaction.
-
Over-chlorinated species: Such as Ethyl 2,4-dichloropyrimidine-5-carboxylate, which may form under harsh chlorination conditions.
-
Residual Solvents: From the reaction and purification steps (e.g., toluene, ethyl acetate, dichloromethane).
Degradation Products:
The chemical structure of this compound, featuring a hydrolyzable ester group and a reactive chloro-substituent, makes it susceptible to degradation.
-
4-Chloropyrimidine-5-carboxylic acid: Formed by the hydrolysis of the ethyl ester.
-
Ethyl 4-hydroxypyrimidine-5-carboxylate: Can also be formed through hydrolysis of the chloro group.
-
Photodegradation products: Exposure to light, particularly UV radiation, can lead to the formation of various unspecified degradation products.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques for this purpose.
| Analytical Technique | Target Impurities | Principle | Advantages | Limitations |
| HPLC (with UV/DAD detection) | Process-related impurities (non-volatile), Degradation products | Separation based on polarity | High resolution, sensitive, quantitative | May require reference standards for identification |
| LC-MS | Process-related impurities, Degradation products | Separation by HPLC coupled with mass detection | Provides molecular weight information for identification | Matrix effects can suppress ionization |
| GC-MS | Residual solvents, Volatile impurities | Separation based on boiling point and polarity | High sensitivity for volatile compounds | Not suitable for non-volatile or thermally labile impurities |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation of unknown impurities | Provides detailed structural information | Unambiguous structure determination | Lower sensitivity compared to MS |
Experimental Protocols
1. HPLC Method for the Analysis of Process-Related Impurities and Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile.
2. GC-MS Method for the Analysis of Residual Solvents
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 240°C, hold for 5 minutes
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 35-350
-
Sample Preparation: Dissolve 50 mg of this compound in 1 mL of a suitable solvent (e.g., DMSO).
Visualizing the Workflow
To effectively manage the analysis of impurities, a structured workflow is crucial.
Caption: Workflow for the analysis of impurities.
Signaling Pathway of Potential Hydrolytic Degradation
The degradation of this compound in the presence of water can proceed through two main pathways.
A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Protocols
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a critical aspect of discovering and developing new therapeutic agents. Pyrimidine cores are found in a wide array of biologically active compounds, making the optimization of their synthesis a key focus in medicinal chemistry. This guide provides an objective comparison of new and established methods for pyrimidine synthesis, supported by experimental data, to inform the selection of the most suitable methodology for your research and development needs.
Data Presentation: A Comparative Analysis of Pyrimidine Synthesis Methodologies
The following table summarizes quantitative data for several key pyrimidine synthesis methods, offering a side-by-side comparison of their performance based on published experimental results.[1][2] This allows for a direct assessment of reaction efficiency, conditions, and overall yield.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2%[1] |
| Biginelli Reaction (Conventional) | Benzaldehyde, Ethyl Acetoacetate, Urea | Hydrochloric Acid | Ethanol | 1.5 - 3 hours | Reflux (60°C) | ~60-70%[2][3] |
| Biginelli Reaction (Microwave) | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanolic NaOH | Ethanol | 7-12 minutes | 125-135°C | 72-84%[2] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[1][4][5] |
| Microwave-Assisted Synthesis (Solvent-free) | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W | 88-95%[1] |
| Grindstone Chemistry (Biginelli Modification) | Benzaldehyde, Ethyl Acetoacetate, Urea | CuCl₂·2H₂O / HCl | Solvent-free | A few minutes | Room Temperature | >90%[3] |
Experimental Protocols: Detailed Methodologies for Key Experiments
Classical Biginelli Reaction (Conventional Heating)
This established one-pot reaction is a cornerstone of pyrimidine synthesis.[6]
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1 mmol)
-
Catalytic amount of HCl
Solvent:
-
Methanol (30 cm³)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea, and catalyst is placed in a round-bottom flask.[3]
-
Methanol is added as the solvent.[3]
-
The mixture is refluxed at 60°C for 3 hours.[3]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the reaction mixture is cooled, and the product is isolated, typically by filtration, and may require further purification.[3]
Microwave-Assisted Pyrimidine Synthesis
This modern approach offers significant reductions in reaction time with high yields.[2]
Reactants:
-
Equimolar amounts of an aminopyrimidine (0.05 mmol), a cyclic diketone (0.05 mmol), and a formyl-quinoline (0.05 mmol)[7]
Solvent:
-
DMF (1.0 mL)[7]
Procedure:
-
A mixture of the reactants is prepared in a microwave-safe vessel.[7]
-
The mixture is subjected to microwave irradiation for 8–20 minutes at 125–135 °C.[2][7]
-
After the reaction is complete (monitored by TLC), the mixture is allowed to cool to room temperature.[7]
-
The solid product that forms is collected by filtration, washed with ethanol, and dried.[7]
Iridium-Catalyzed Multicomponent Synthesis
A sustainable and highly efficient method utilizing an iridium catalyst.[4][5]
Reactants:
-
Amidines
-
Up to three different alcohols
Catalyst:
Solvent:
-
Toluene
Procedure:
-
The amidine, alcohols, and iridium catalyst are mixed in toluene.
-
The reaction mixture is heated to 150°C.[1]
-
The reaction proceeds through a sequence of condensation and dehydrogenation steps.[4][5]
-
After cooling to room temperature, the substituted pyrimidine product is purified.
Mandatory Visualizations
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The de novo synthesis pathway is the fundamental process by which cells produce pyrimidine nucleotides from simple precursors.[8] This pathway is a critical target in cancer therapy.
Caption: De novo pyrimidine biosynthesis pathway.
Experimental Workflow: Traditional vs. Modern Synthesis
This diagram illustrates the procedural flow of a traditional (Biginelli) versus a modern (Microwave-Assisted) pyrimidine synthesis, highlighting the key differences in their workflows.
Caption: Comparative workflow of pyrimidine synthesis.
Logical Relationship: Regulation of Pyrimidine Synthesis
The synthesis of pyrimidines is tightly regulated within the cell to meet metabolic demands. This diagram illustrates the key regulatory inputs on the de novo pathway.
Caption: Regulation of de novo pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 5. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. microbenotes.com [microbenotes.com]
Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Methods for Pyrimidine-Based Compounds
For researchers, scientists, and drug development professionals, the accurate quantification and characterization of pyrimidine-based compounds are critical for advancing therapeutic discovery and understanding cellular metabolism. Pyrimidine nucleotides are fundamental to numerous biological processes, including the synthesis of DNA and RNA, protein glycosylation, and the formation of cell membranes.[1] Consequently, robust analytical methods are essential for applications ranging from diagnosing inborn errors of metabolism to developing novel anticancer and antiviral drugs.[2][3]
This guide provides an objective comparison of common analytical techniques used for pyrimidine derivatives, supported by experimental data. We delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE), offering a framework for cross-validation to ensure data integrity and reliability.
The Principle of Cross-Validation
In analytical chemistry, cross-validation is the process of critically assessing and comparing data sets generated by two or more different methods to ensure the accuracy and reliability of the results.[4] This is particularly crucial in drug development and clinical diagnostics, where the choice of analytical method can significantly impact outcomes. By comparing a new or research-based method against an established one, or by evaluating two different techniques in parallel, researchers can confirm the validity of their findings.
Below is a logical workflow for the cross-validation of analytical methods.
Caption: Logical workflow for cross-validating analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of pyrimidine derivatives, particularly in its reversed-phase (RP) modality.[2] It is widely used to separate and quantify these compounds in various matrices, including biological fluids and food samples.[5]
Experimental Protocol: RP-HPLC for Purine and Pyrimidine Bases
This protocol is adapted from a method for the simultaneous determination of nine purine and pyrimidine bases.[5]
-
Column: C8 or C18 silica gel columns.[2]
-
Mobile Phase: A mixture of 50 mM acetate buffer (pH 4.0 ± 0.1) with 3% methanol.[5] This composition is also compatible with mass spectrometry detection.[5] For other applications, mobile phases can consist of acetonitrile and water, with phosphoric or formic acid.[6]
-
Flow Rate: Typically 1-1.5 mL/min.[2]
-
Temperature: Room temperature is common.[2]
-
Detection: UV-VIS spectrophotometer.
-
Run Time: Complete separation can be achieved in less than 15 minutes.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of pyrimidine metabolites due to its high sensitivity, specificity, and speed.[1] This powerful technique allows for the simultaneous quantification of multiple analytes in complex biological samples.[1] It is frequently applied in screening for inborn errors of purine and pyrimidine metabolism.[7][8]
The general workflow for analyzing pyrimidine compounds from biological samples involves sample preparation, LC separation, and MS/MS detection.
Caption: Experimental workflow for LC-MS analysis of pyrimidines.
Experimental Protocol: UPLC-MS/MS for 35 Purines and Pyrimidines
This protocol is based on a method for comprehensive analysis in the malaria parasite Plasmodium falciparum.[9]
-
Chromatography: Ion-pairing reversed-phase ultra-high performance liquid chromatography (IP-RP-UPLC).[9]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS).
-
Ionization: Electrospray ionization (ESI) in both positive and negative-ion modes.[9]
-
MS Settings:
-
Quantification Mode: Multiple-reaction monitoring (MRM).[9]
-
Total Analysis Time: Approximately 15 minutes.[9]
The de novo pyrimidine biosynthesis pathway is a key target in various diseases, and its metabolites can be quantified using LC-MS methods.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a powerful and rapid technique for separating charged molecules, making it an excellent tool for screening inborn errors of purine and pyrimidine metabolism.[10][11] It offers high separation efficiency and can analyze complex biological matrices like urine with minimal sample preparation.[10][12]
Experimental Protocol: CE for Metabolic Disorders
This protocol is adapted from a method for detecting inherited disorders of purine and pyrimidine metabolism.[10][12]
-
Separation Buffer: 60 mmol/L borate-2-amino-2-methyl-1-propanol-80 mmol/L sodium dodecyl sulfate (pH 9.6).[10][11][13]
-
Capillary Conditioning: At the start of each day, the capillary is washed with water, 0.1 mol/L NaOH, water, and separation buffer. Between runs, it is washed with 0.1 mol/L NaOH and running buffer.[10]
-
Detection: UV detection at 200 nm.[10]
Performance Comparison of Analytical Methods
The choice of an analytical method depends on the specific requirements of the study, such as the need for sensitivity, speed, or simultaneous analysis of multiple compounds. The following table summarizes key performance metrics from various studies to facilitate comparison.
| Parameter | Capillary Electrophoresis (CE) | UV-VIS Spectrophotometry |
| Analytes | Diagnostic metabolites for purine/pyrimidine disorders[12] | 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one (BT10M)[14] |
| Linearity Range | 5–500 µmol/L[10][11][12][13] | 50–150 µg/ml[14] |
| Correlation (r) | > 0.996[12] | - |
| LOD | 0.85–5.7 µmol/L[11][12][13] | 145.2 µg/ml[14] |
| LOQ | - | 440.0 µg/ml[14] |
| Precision (%CV / %RSD) | Within-day: < 3.2%; Between-day: < 5.8%[12] | < 1.5%[14] |
| Accuracy (%Recovery) | 95.2 to 104.5%[15] | 98.97% to 99.83%[14] |
| Analysis Time | 3-10 minutes[10][12] | Rapid[14] |
Note: Direct quantitative comparison for HPLC and LC-MS/MS is challenging as performance is highly dependent on the specific analyte, matrix, and instrument configuration. However, LC-MS/MS is generally recognized for its superior sensitivity (often in the ng/mL to pg/mL range) and specificity compared to UV-based methods.
Conclusion
The analysis of pyrimidine-based compounds can be effectively performed using several advanced analytical techniques.
-
LC-MS/MS stands out for its exceptional sensitivity and specificity, making it the preferred method for complex biological samples and trace-level quantification, essential for metabolic studies and clinical diagnostics.[1][3]
-
HPLC-UV offers a robust and cost-effective solution for purity assessment and quantification when the high sensitivity of MS is not required.[5][16]
-
Capillary Electrophoresis provides a rapid, high-efficiency screening tool, particularly valuable in clinical settings for detecting metabolic disorders.[10][12]
The cross-validation of these methods is paramount. By comparing results from an orthogonal technique (e.g., confirming an LC-MS/MS finding with a CE-based method), researchers can build a more confident and complete picture, ensuring the accuracy and reliability of their data in the pursuit of scientific discovery and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 5. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. latamjpharm.org [latamjpharm.org]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Ethyl 4-chloropyrimidine-5-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyl 4-chloropyrimidine-5-carboxylate (CAS No. 41103-17-7), a halogenated pyrimidine derivative. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| GHS Hazard Classification | Hazard Statement | Pictogram |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
|
| Skin irritation (Category 2) | H315: Causes skin irritation |
|
| Eye irritation (Category 2A) | H319: Causes serious eye irritation |
|
| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
|
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
|
Personal Protective Equipment (PPE):
Before handling this compound, all personnel must wear appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if necessary, an apron or coveralls.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its containers is a critical step in the laboratory workflow. The following procedure should be strictly followed.
Figure 1. Disposal workflow for this compound.
Experimental Protocol for Decontamination of Empty Containers:
Empty containers that held this compound must be decontaminated before they can be considered for regular disposal.
-
Triple Rinsing:
-
Select a solvent in which this compound is soluble (e.g., acetone, ethanol, or ethyl acetate).
-
Rinse the container thoroughly with a small amount of the chosen solvent.
-
Pour the rinsate into the designated halogenated organic waste container.
-
Repeat the rinsing process two more times.
-
-
Container Disposal:
-
After triple rinsing and allowing the container to dry completely, deface or remove the original label.
-
Dispose of the container in accordance with your institution's guidelines for decontaminated laboratory glassware or plastic.
-
Waste Segregation and Storage:
-
Segregation: It is crucial to segregate halogenated organic waste, such as this compound, from non-halogenated waste streams. Mixing these waste types can complicate the disposal process and increase costs.
-
Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from incompatible materials.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health & Safety (EHS) protocols for any additional requirements.
Personal protective equipment for handling Ethyl 4-chloropyrimidine-5-carboxylate
Essential Safety and Handling Guide for Ethyl 4-chloropyrimidine-5-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that poses several health risks. It is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1][2] Some findings suggest it may also cause respiratory irritation.[1][2] In some cases, it has been shown to cause severe skin burns, eye damage, and may trigger an allergic skin reaction.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust and splashes.[2][4][5] A face shield should be worn over goggles when there is a significant risk of splashing.[4][6] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. For prolonged contact, consult the manufacturer's guide to select appropriate gloves (e.g., neoprene or butyl rubber).[4] Always inspect gloves for integrity before use.[4][5] |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-resistant lab coat should be worn and fully buttoned.[4] For tasks with a higher risk of splashes, a chemical-resistant apron is recommended over the lab coat.[4] Long-sleeved clothing is also advised.[7] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use a respirator if engineering controls like a fume hood are not available or if exposure limits may be exceeded.[2][4][8] This is critical to avoid inhaling dust or vapors.[2][4] |
Operational and Disposal Plans
Engineering Controls and Safe Handling
To minimize the risk of exposure, all handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8] Ensure that safety showers and eyewash stations are readily accessible near the workstation.[8][9]
Standard Operating Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Handling: Avoid direct contact with skin, eyes, and clothing.[2][4] Do not breathe in dust or vapors.[2][4] Use appropriate tools (e.g., spatulas, glassware) to handle the chemical.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[8]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][8] Decontaminate all surfaces and equipment that came into contact with the chemical.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect any unused or waste solid chemical in a clearly labeled, sealed, and appropriate hazardous waste container.[4]
-
Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be considered contaminated. These items should be disposed of in a designated hazardous waste container.[4]
-
Container Disposal: Dispose of the chemical's container in an approved waste disposal plant.[3][8]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C7H7ClN2O2 | CID 12684326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.se [fishersci.se]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
